molecular formula C10H12N2O2 B009147 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 105807-84-9

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B009147
CAS No.: 105807-84-9
M. Wt: 192.21 g/mol
InChI Key: SZYICLSWZHMIFL-UHFFFAOYSA-N
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Description

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a benzoxazinone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and privileged scaffold for the synthesis of diverse heterocyclic libraries, particularly in the development of small molecule inhibitors. Its core structure is frequently investigated for potential activity against various kinase targets, making it a valuable intermediate for oncology and neuroscience research programs. The electron-rich aromatic system and the presence of both hydrogen bond donor (amino group) and acceptor (carbonyl group) motifs allow for specific interactions with biological targets, facilitating structure-activity relationship (SAR) studies. Researchers utilize this compound to explore mechanisms of action related to signal transduction pathways and enzymatic function. It is supplied as a high-purity solid, characterized by techniques such as NMR and HPLC, to ensure reproducibility in your experimental results, from initial hit identification to lead optimization.

Properties

IUPAC Name

6-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYICLSWZHMIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546172
Record name 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105807-84-9
Record name 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive summary of the publicly available information on 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Despite extensive searches, detailed experimental data, particularly in the areas of quantitative physicochemical properties, specific spectroscopic analyses, and biological activity, remains limited. This document aims to consolidate the existing knowledge and provide a framework for future research.

Core Chemical Properties

6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. The core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with an amino group at the 6-position and two methyl groups at the 2-position.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂[1]
Molecular Weight 192.22 g/mol [1]
CAS Number 105807-84-9[1]
Appearance Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-
Solubility Not specified in available literature-
pKa Not specified in available literature-

Spectroscopic Data

While several chemical suppliers indicate the availability of spectroscopic data, the actual spectra and detailed peak information are not readily accessible in published literature. The expected spectral characteristics are outlined below based on the compound's structure.

Table 2: Expected Spectroscopic Characteristics

Spectroscopy Expected Features
¹H NMR Signals corresponding to aromatic protons, the amine (-NH₂) protons, the N-H proton of the oxazinone ring, and the gem-dimethyl protons. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the lactam, the quaternary carbon bearing the gem-dimethyl groups, and the methyl carbons.
FT-IR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C-N stretching, and C-O-C stretching, as well as aromatic C-H and C=C vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (192.22 g/mol ) and fragmentation patterns characteristic of the benzoxazinone core.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are not available in the searched literature. However, a general synthetic approach can be inferred from established methods for the synthesis of related benzoxazinone derivatives.

General Synthetic Workflow for Benzoxazinone Derivatives

A common route to 2H-benzo[b][1][2]oxazin-3(4H)-ones involves the cyclization of a 2-aminophenol derivative with an α-haloacetyl halide or a related electrophile. The following workflow illustrates a plausible, though not experimentally verified, synthetic strategy.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product 4-Amino-2-nitrophenol 4-Amino-2-nitrophenol Amidation Amidation 4-Amino-2-nitrophenol->Amidation 2-Bromo-2-methylpropanoyl bromide 2-Bromo-2-methylpropanoyl bromide 2-Bromo-2-methylpropanoyl bromide->Amidation N-(4-hydroxy-3-nitrophenyl)-2-bromo-2-methylpropanamide N-(4-hydroxy-3-nitrophenyl)-2-bromo-2-methylpropanamide Amidation->N-(4-hydroxy-3-nitrophenyl)-2-bromo-2-methylpropanamide Formation of amide Reduction Reduction N-(3-amino-4-hydroxyphenyl)-2-bromo-2-methylpropanamide N-(3-amino-4-hydroxyphenyl)-2-bromo-2-methylpropanamide Reduction->N-(3-amino-4-hydroxyphenyl)-2-bromo-2-methylpropanamide Cyclization Cyclization 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Cyclization->6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one N-(4-hydroxy-3-nitrophenyl)-2-bromo-2-methylpropanamide->Reduction Reduction of nitro group N-(3-amino-4-hydroxyphenyl)-2-bromo-2-methylpropanamide->Cyclization Intramolecular nucleophilic substitution

Caption: Plausible synthetic workflow for the target compound.

Detailed Hypothetical Protocol:

  • Amidation: 4-Amino-2-nitrophenol would be reacted with 2-bromo-2-methylpropanoyl bromide in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or THF) at reduced temperature to form the intermediate amide, N-(4-hydroxy-3-nitrophenyl)-2-bromo-2-methylpropanamide.

  • Reduction of the Nitro Group: The nitro group of the intermediate amide would be reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl or Na₂S₂O₄). This step would yield N-(3-amino-4-hydroxyphenyl)-2-bromo-2-methylpropanamide.

  • Intramolecular Cyclization: The final step would involve an intramolecular nucleophilic substitution. Treatment of the amino-bromo-amide intermediate with a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetonitrile) would facilitate the cyclization to form the desired 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Note: This proposed synthesis is hypothetical and would require experimental validation and optimization.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or the mechanism of action of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Research on other benzoxazinone derivatives suggests a wide range of potential biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The specific biological targets and signaling pathways for this compound remain to be elucidated.

Future Research Directions

The lack of comprehensive data on 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one presents several opportunities for future research:

  • Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, followed by a thorough characterization of the compound's physicochemical and spectroscopic properties.

  • Biological Screening: A broad-based biological screening to identify any potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to establish structure-activity relationships, which could guide the development of more potent and selective compounds.

  • Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the molecular targets and signaling pathways involved.

The logical workflow for future investigation is presented below.

G Start Start Synthetic_Protocol Develop & Optimize Synthetic Protocol Start->Synthetic_Protocol Characterization Full Physicochemical & Spectroscopic Characterization Synthetic_Protocol->Characterization Biological_Screening Broad Biological Screening Characterization->Biological_Screening Activity_Identified Activity Identified? Biological_Screening->Activity_Identified SAR_Studies Structure-Activity Relationship Studies Activity_Identified->SAR_Studies Yes No_Activity Archive Compound Data Activity_Identified->No_Activity No MOA_Studies Mechanism of Action & Signaling Pathway Elucidation SAR_Studies->MOA_Studies Lead_Optimization Lead Compound Optimization MOA_Studies->Lead_Optimization End End Lead_Optimization->End No_Activity->End

Caption: Logical workflow for future research on the title compound.

References

Unveiling the Structure of CAS 105807-84-9: A Technical Overview of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Unveiling the Structure of CAS 105807-84-9: A Technical Overview of 6-Amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation and verification of the chemical compound identified by CAS number 105807-84-9, chemically known as 6-Amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a foundational understanding of this molecule's structural characteristics.

Compound Identification

IdentifierValue
CAS Registry Number 105807-84-9
Chemical Name 6-Amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Molecular Formula C₁₀H₁₂N₂O₂

While detailed experimental data on the structure elucidation of CAS 105807-84-9 is not extensively available in peer-reviewed scientific literature, this guide outlines the standard analytical workflow and theoretical data that would be employed for its structural verification. The methodologies described represent the gold standard in chemical analysis for the confirmation of novel or synthesized chemical entities.

Theoretical Structure Elucidation Workflow

The structural confirmation of a molecule like 6-Amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one would typically proceed through a series of spectroscopic and spectrometric analyses. The logical flow of these experiments is crucial for unambiguously determining the connectivity of atoms and the overall three-dimensional structure.

Gcluster_synthesisCompound Synthesis & Purificationcluster_analysisStructural Analysiscluster_verificationStructure VerificationsynthesisSynthesis of6-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-onepurificationPurification(e.g., Chromatography, Recrystallization)synthesis->purificationmsMass Spectrometry (MS)- Molecular Weight- Fragmentation Patternpurification->msnmrNMR Spectroscopy- ¹H NMR- ¹³C NMR- 2D NMR (COSY, HSQC, HMBC)purification->nmrirInfrared (IR) Spectroscopy- Functional Group Identificationpurification->irxrayX-ray Crystallography(if suitable crystals are obtained)- Absolute Structurepurification->xrayelucidationData Integration &Structure Elucidationms->elucidationnmr->elucidationir->elucidationxray->elucidationverificationFinal Structure Verificationelucidation->verification

Figure 1: Standard workflow for chemical structure elucidation.

Key Experimental Protocols

The following sections detail the standard experimental protocols that would be utilized in the structural analysis of 6-Amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: This experiment would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the integration of their signals would indicate the relative number of protons of each type.

    • Sample Preparation: 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Key parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule.

    • Sample Preparation: As for ¹H NMR.

    • Data Acquisition: Typically acquired on the same instrument as the ¹H NMR. Proton decoupling would be used to simplify the spectrum to single lines for each carbon.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion.

    • Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: The sample would be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. The high-resolution mass measurement would allow for the determination of the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

  • Attenuated Total Reflectance (ATR)-IR Spectroscopy:

    • Sample Preparation: A small amount of the solid sample would be placed directly on the ATR crystal.

    • Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹. Expected characteristic peaks for 6-Amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one would include N-H stretches for the amine and amide groups, C=O stretch for the amide, and C-O and C-N stretches.

Predicted Spectroscopic Data

Based on the known structure of 6-Amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, the following is a summary of the expected quantitative data from these analytical techniques.

TechniqueParameterExpected Value/Observation
HRMS (ESI+) [M+H]⁺Calculated for C₁₀H₁₃N₂O₂⁺: m/z 193.0977. Found value would be expected to be within 5 ppm.
¹H NMR Chemical Shifts (δ)Aromatic protons, amine protons, amide proton, and methyl protons would show distinct signals.
Coupling Constants (J)Coupling between adjacent aromatic protons would be observed.
¹³C NMR Chemical Shifts (δ)Signals for aromatic carbons, the carbonyl carbon, the quaternary carbon, and the methyl carbons would be present in characteristic regions.
IR Spectroscopy Wavenumbers (cm⁻¹)~3400-3200 (N-H stretches), ~1680 (C=O stretch), ~1600-1450 (aromatic C=C stretches), ~1250 (C-O stretch).

Signaling Pathway and Experimental Logic

While this compound is not directly associated with a well-defined signaling pathway in the public domain, the logical relationship for its structural confirmation is hierarchical, starting from basic identity checks and moving to detailed connectivity and stereochemistry.

Gcluster_level1Level 1: Identitycluster_level2Level 2: Functional Groupscluster_level3Level 3: Connectivitycluster_level4Level 4: 3D Structuremol_formulaMolecular Formula(from HRMS)func_groupsFunctional Groups(from IR & NMR)mol_formula->func_groupsconnectivityAtom Connectivity(from 2D NMR)func_groups->connectivitystructure_3d3D Structure(from X-ray or NOESY)connectivity->structure_3d

Figure 2: Logical hierarchy of structural verification.

An In-depth Technical Guide on 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: Current Knowledge and Data Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available information on the physical properties of the chemical compound 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Despite a comprehensive search of scientific literature and chemical databases, it is crucial to note that detailed experimental data for this specific molecule is largely unavailable in the public domain. This document will present the confirmed basic identifiers and highlight the existing data gaps to guide future research efforts.

Core Compound Identification

A summary of the fundamental identifiers for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is provided in Table 1. This information has been consistently verified across multiple chemical supplier databases.

PropertyValue
CAS Number 105807-84-9
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol

Physical and Chemical Properties

A thorough investigation for quantitative physical and chemical properties of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one has revealed a significant lack of published experimental data. The following table summarizes the status of key physical property data.

PropertyValueExperimental Protocol
Melting Point Data not availableNot applicable
Boiling Point Data not availableNot applicable
Solubility Data not availableNot applicable

Spectral Data

While several commercial suppliers indicate the availability of spectral data such as ¹H NMR, IR, and Mass Spectrometry for this compound, the actual spectra with peak assignments are not publicly accessible. Without this primary data, a detailed analysis of the molecular structure and purity cannot be independently verified.

Biological Activity and Signaling Pathways

Currently, there are no published studies in the public domain that investigate the biological activity or associated signaling pathways of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Therefore, the creation of diagrams for signaling pathways, as requested, is not feasible at this time.

Experimental Protocols

The absence of primary research articles detailing the synthesis and characterization of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one means that no specific and validated experimental protocols for its preparation or the determination of its physical properties can be provided.

Future Research and Recommendations

The lack of comprehensive data on the physical properties of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one presents an opportunity for foundational research. The following experimental workflow is proposed for the full characterization of this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Physicochemical Property Determination cluster_3 Biological Screening Synthesis Synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Purification->NMR Characterize Structure MS Mass Spectrometry (HRMS) Purification->MS Characterize Structure IR Infrared Spectroscopy Purification->IR Characterize Structure MP Melting Point Determination Purification->MP Determine Properties Solubility Solubility Studies (various solvents) Purification->Solubility Determine Properties LogP LogP Determination (Octanol/Water) Purification->LogP Determine Properties pKa pKa Determination Purification->pKa Determine Properties Screening Initial Biological Screening (e.g., Cell-based assays) MP->Screening Inform Assay Design Solubility->Screening Inform Assay Design LogP->Screening Inform Assay Design pKa->Screening Inform Assay Design

Figure 1. A proposed experimental workflow for the synthesis, characterization, and initial biological evaluation of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Conclusion

This technical guide underscores the significant gaps in the publicly available scientific knowledge regarding the physical properties of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. While basic identifiers are known, a complete physicochemical profile is absent. The provided workflow outlines a systematic approach to generate the necessary experimental data, which would be invaluable for researchers, scientists, and drug development professionals interested in this compound and its potential applications. It is recommended that any party interested in utilizing this compound first undertake a thorough in-house characterization.

Spectroscopic data for 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (CAS: 105807-84-9, Molecular Formula: C₁₀H₁₂N₂O₂).[1] These predictions are derived from the analysis of its functional groups and known chemical shift/frequency ranges for similar molecular scaffolds.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400-600 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 9.0s (broad)1HNH (Amide)
~ 6.5 - 6.8d1HAr-H (ortho to -O)
~ 6.2 - 6.4dd1HAr-H (ortho to -NH₂)
~ 6.1 - 6.3d1HAr-H (meta to -O, -NH₂)
~ 3.5 - 4.5s (broad)2H-NH ₂ (Amino)
~ 1.3 - 1.5s6H-C(CH ₃)₂
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100-150 MHz

Chemical Shift (δ) ppmAssignment
~ 165 - 175C =O (Amide carbonyl)
~ 140 - 145Ar-C -NH₂
~ 138 - 142Ar-C -O
~ 120 - 125Ar-C -N (Amide)
~ 115 - 120Ar-CH
~ 110 - 115Ar-CH
~ 105 - 110Ar-CH
~ 75 - 85-C (CH₃)₂ (Quaternary carbon)
~ 20 - 30-C(C H₃)₂ (Methyl carbons)
IR (Infrared) Spectroscopy Data

Method: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300StrongN-H Stretch (Amine, primary)
3300 - 3100MediumN-H Stretch (Amide, secondary)
2980 - 2940MediumC-H Stretch (Aliphatic, methyl)
~ 1680StrongC=O Stretch (Amide, lactam)
1620 - 1580StrongN-H Bend (Amine) / C=C Stretch (Aromatic)
1520 - 1480MediumC=C Stretch (Aromatic)
1280 - 1200StrongC-O Stretch (Aryl ether)
1200 - 1150StrongC-N Stretch (Amide)
MS (Mass Spectrometry) Data

Ionization Method: ESI+ (Electrospray Ionization, Positive Mode)

m/z (Mass-to-Charge Ratio)Assignment
193.09[M+H]⁺ (Protonated molecule)
215.07[M+Na]⁺ (Sodium adduct)
178.07[M+H - CH₃]⁺
150.08[M+H - C₃H₆]⁺ or [M+H - Propene]⁺
135.06[M+H - C₃H₆O]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard procedures used for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: The residual solvent peak is typically used as the internal standard (CDCl₃: δн 7.26 ppm, δc 77.16 ppm; DMSO-d₆: δн 2.50 ppm, δc 39.52 ppm).[2]

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature (approx. 298 K).[2]

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition (ATR): Record the spectrum, typically in the range of 4000–400 cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[2]

  • Background Correction: A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[2]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze fragmentation patterns to further support the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

G Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Logical workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

References

Technical Guide: Crystal Structure Analysis of Substituted 2H-benzo[b]oxazin-3(4H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a detailed public record of the specific crystal structure for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one was not identified. This guide will provide a comprehensive overview of the methodologies and data presentation for the crystal structure analysis of a closely related compound, 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one , as a representative example for this class of molecules. The structural differences, namely the substitution at the 6-position (amino vs. chloro) and the presence of gem-dimethyl groups at the 2-position in the target compound, are expected to influence crystal packing and molecular geometry.

Introduction

Benzoxazinone derivatives are a significant class of heterocyclic compounds that are explored for a wide range of biological activities, including herbicidal and antifungal properties.[3] The determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships, guiding drug design, and characterizing new chemical entities.[2][4] This technique provides precise and accurate measurements of molecular dimensions, conformation, and intermolecular interactions.[4]

This guide outlines the typical experimental protocols and data analysis involved in the crystal structure determination of substituted benzoxazinones, using 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one as a case study.

Experimental Protocols

A generalized workflow for small molecule crystal structure analysis is presented below. This process encompasses synthesis, crystallization, data collection, and structure refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification solvent_selection Solvent Selection purification->solvent_selection crystal_growth Crystal Growth (e.g., Slow Evaporation) solvent_selection->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Data structure_determination_logic cluster_exp Experimental Data cluster_analysis Data Analysis cluster_model Model Building cluster_refine Refinement diffraction_pattern Diffraction Pattern unit_cell Unit Cell & Space Group diffraction_pattern->unit_cell intensities Reflection Intensities diffraction_pattern->intensities electron_density Electron Density Map unit_cell->electron_density intensities->electron_density initial_model Initial Atomic Model electron_density->initial_model refined_model Refined Structure initial_model->refined_model r_factors R-factors & GOF refined_model->r_factors

References

An In-depth Technical Guide to the Solubility Profile of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Solubility Analysis and Methodologies for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

This technical guide addresses the solubility profile of the compound 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Extensive searches of publicly available scientific literature and chemical databases have revealed a notable absence of quantitative solubility data for this specific molecule in common laboratory solvents. While vendor information confirms its commercial availability, its physicochemical properties, including solubility, remain largely uncharacterized in published resources.[1][2][3][4]

This guide is therefore structured to provide researchers and drug development professionals with the necessary tools to determine the solubility profile of this compound independently. It outlines established, reliable experimental protocols for solubility determination and provides a visual workflow to guide these experimental efforts.

Data Presentation: A Call for Experimental Determination

Due to the lack of available data, a quantitative summary of the solubility of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one cannot be provided at this time. Researchers are encouraged to perform their own solubility studies to ascertain the compound's behavior in various solvent systems. The following sections detail the methodologies to generate this critical data. Once obtained, the data should be structured as suggested in Table 1 for clear comparison and interpretation.

Table 1: Proposed Data Structure for Reporting Experimental Solubility of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Solvent ClassificationSolvent NameTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method Used
Polar Protic Water25Equilibrium Shake-Flask
Methanol25Equilibrium Shake-Flask
Ethanol25Equilibrium Shake-Flask
Isopropanol25Equilibrium Shake-Flask
Polar Aprotic Dimethyl Sulfoxide (DMSO)25Equilibrium Shake-Flask
Acetonitrile (ACN)25Equilibrium Shake-Flask
Acetone25Equilibrium Shake-Flask
N,N-Dimethylformamide (DMF)25Equilibrium Shake-Flask
Nonpolar Toluene25Equilibrium Shake-Flask
Hexane25Equilibrium Shake-Flask
Dichloromethane (DCM)25Equilibrium Shake-Flask

Experimental Protocols: Determining Compound Solubility

To empower researchers to generate the needed solubility data, this section provides detailed methodologies for two widely accepted techniques: the Equilibrium Shake-Flask Method and High-Throughput Screening (HTS) Methods.

Equilibrium "Shake-Flask" Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one that dissolves in a specific solvent at a constant temperature.

Materials and Equipment:

  • 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (solid form)

  • Selected solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation: Add an excess amount of solid 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw a supernatant aliquot without disturbing the solid pellet. For further purification, filter the aliquot through a syringe filter into a clean vial.

  • Quantification: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method, such as HPLC. Construct a calibration curve from the standards to determine the concentration of the compound in the saturated solution.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For early-stage drug discovery, where large numbers of compounds are screened, HTS methods for determining kinetic solubility are often employed.[8][9] These methods are faster and require less material than the shake-flask method. One common approach is laser nephelometry.

Objective: To rapidly assess the aqueous solubility of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, often from a DMSO stock solution.

Materials and Equipment:

  • 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well microtiter plates

  • Liquid handling robotics (optional but recommended)

  • Plate reader with laser nephelometry capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).[10]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. This creates a range of compound concentrations with a constant, low percentage of DMSO.[8]

  • Precipitation and Detection: As the compound's concentration exceeds its aqueous solubility, it will precipitate out of the solution. A laser nephelometer measures the light scattering caused by these suspended particles. The concentration at which a significant increase in light scattering is detected corresponds to the kinetic solubility of the compound.[8]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow Workflow for Determining Compound Solubility cluster_prep Preparation cluster_shake_flask Equilibrium Shake-Flask Method cluster_hts High-Throughput Screening (HTS) Method start Start: Obtain solid compound (6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one) prep_solvent Select Solvents start->prep_solvent add_excess Add excess compound to solvent prep_solvent->add_excess prep_stock Prepare concentrated DMSO stock solution prep_solvent->prep_stock equilibrate Equilibrate (24-72h) with agitation at constant temperature add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate quantify_sf Quantify concentration in supernatant (e.g., HPLC) separate->quantify_sf end_sf Thermodynamic Solubility quantify_sf->end_sf serial_dilute Serially dilute stock into aqueous buffer in 96-well plate prep_stock->serial_dilute measure_precip Measure precipitation (e.g., Laser Nephelometry) serial_dilute->measure_precip end_hts Kinetic Solubility measure_precip->end_hts

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Core Moiety

6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of increasing interest within the realms of medicinal chemistry and drug discovery. Its benzoxazinone core, a privileged scaffold, is a recurring motif in a variety of biologically active molecules. The stability and proper handling of this compound are paramount to ensure the integrity of research data and the successful development of novel therapeutics. This guide provides an in-depth analysis of the factors influencing the stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and offers evidence-based recommendations for its storage and handling.

The unique structural features of this molecule, namely the aromatic amine and the lactam within the oxazinone ring, are key determinants of its chemical reactivity and, consequently, its stability profile. The gem-dimethyl substitution at the C2 position is anticipated to confer a degree of steric hindrance that may enhance its stability against nucleophilic attack compared to unsubstituted analogs.

Factors Influencing the Stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

The degradation of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one can be triggered by several environmental factors. A thorough understanding of these is crucial for maintaining the compound's purity and integrity over time.

Temperature:

As with most chemical compounds, temperature plays a critical role in the stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Elevated temperatures can accelerate the rate of decomposition reactions. General guidelines for the storage of aromatic amines suggest maintaining them at temperatures below 30°C (86°F) to minimize degradation.[1][2] For a structurally similar compound, 6-Amino-2H-1,4-benzoxazin-3(4H)-one, a refrigerated temperature of 2-8°C is recommended, suggesting that the core benzoxazinone structure may have inherent temperature sensitivity.[3] While the dimethyl substitution in the target compound may offer some increased thermal stability, a cautious approach to temperature control is warranted.

Humidity:

Aromatic amines are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[1][2] This absorbed water can act as a reactant in hydrolytic degradation pathways. The lactam functionality within the benzoxazinone ring is also susceptible to hydrolysis, which would lead to ring-opening and the formation of impurities. Therefore, maintaining a dry storage environment is critical. A relative humidity of less than 60% is generally recommended for the storage of organic amines.[2]

Light (Photostability):
Oxidation:

The aromatic amine group in 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a potential site for oxidation. Atmospheric oxygen can act as an oxidizing agent, and this process can be catalyzed by the presence of metal ions and exposure to light.[9][10] Oxidative degradation can lead to the formation of nitroso, nitro, and other colored impurities, which can significantly impact the purity of the compound. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

Recommended Storage Conditions

Based on the chemical properties of the benzoxazinone and aromatic amine moieties, the following storage conditions are recommended to ensure the long-term stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one:

ParameterRecommended ConditionRationale
Temperature Room temperature, controlled (20-25°C or 68-77°F). Refrigeration (2-8°C) for long-term storage is a prudent precautionary measure.Minimizes thermal degradation. The differing recommendations for similar compounds suggest a cautious approach is best.
Humidity Store in a dry environment, preferably in a desiccator with a suitable desiccant.Prevents hydrolytic degradation of the lactam and aromatic amine functionalities.[1][2]
Light Protect from light by storing in an amber or opaque container.Prevents photo-induced degradation, particularly oxidation of the aromatic amine.[2]
Atmosphere For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation of the aromatic amine group.
Container Use well-sealed containers made of non-reactive materials such as amber glass or high-density polyethylene (HDPE).[1]Prevents contamination and exposure to environmental factors.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions to accelerate degradation and identify potential degradation products and pathways.

Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol, water) Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) Prep->Thermal Expose to stress Hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) Prep->Hydrolytic Expose to stress Oxidative Oxidative Stress (e.g., H2O2) Prep->Oxidative Expose to stress Photolytic Photolytic Stress (ICH Q1B compliant light source) Prep->Photolytic Expose to stress Control Prepare control samples stored under recommended conditions Analysis Analyze samples at specified time points using a stability-indicating HPLC method Control->Analysis Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis Characterization Characterize degradation products using LC-MS, NMR, etc. Analysis->Characterization Evaluation Determine the rate of degradation and identify degradation pathways Characterization->Evaluation Conclusion Establish re-test period and confirm recommended storage conditions Evaluation->Conclusion

Caption: Workflow for conducting forced degradation studies.

Detailed Methodologies

1. Hydrolytic Stability Study

  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Protocol:

    • Prepare stock solutions of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare three sets of aqueous solutions at approximately 1 mg/mL:

      • Acidic: 0.1 N Hydrochloric Acid (HCl)

      • Neutral: Purified Water

      • Basic: 0.1 N Sodium Hydroxide (NaOH)

    • Incubate the solutions at a controlled elevated temperature (e.g., 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

2. Photostability Study (as per ICH Q1B)

  • Objective: To determine the intrinsic photostability of the compound.

  • Protocol:

    • Place a solid sample of the compound in a chemically inert, transparent container.

    • Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.

    • Prepare control samples for both solid and solution, wrapped in aluminum foil to protect them from light.

    • Expose the test samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).[11]

    • Place the control samples alongside the test samples.

    • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

    • Compare the results to assess the extent of photodegradation.

3. Thermal Stability Study

  • Objective: To evaluate the effect of elevated temperatures on the solid-state stability of the compound.

  • Protocol:

    • Place solid samples of the compound in sealed vials.

    • Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

    • At specified time points (e.g., 1, 2, 4, 8 weeks), remove a sample from each temperature condition.

    • Allow the samples to cool to room temperature.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Conclusion

The stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a critical parameter that underpins its reliable use in research and development. By understanding the potential degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing the recommended storage conditions, researchers can ensure the integrity of their samples. For definitive stability data, it is imperative to conduct formal stability studies following established guidelines. This technical guide provides a comprehensive framework for the rational storage and stability assessment of this important chemical entity.

References

An In-Depth Technical Guide to 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for the compound 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. While specific biological data and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this paper collates the existing information and draws upon analogous compounds to provide a thorough understanding of its chemical class and potential significance.

Introduction to Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1] Natural and synthetic benzoxazinone derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and herbicidal activities.[2][3][4] Historically, benzoxazinoids were first identified as secondary metabolites in plants, particularly in grasses like maize, wheat, and rye, where they function as natural defense compounds against pests and pathogens.[5] The core benzoxazinone scaffold has since become a privileged structure in drug discovery, with numerous derivatives being synthesized and evaluated for various therapeutic targets.[1]

Discovery and Historical Context of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

The specific discovery and detailed historical timeline for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are not well-documented in readily accessible scientific literature. Its chemical identity is confirmed by its Chemical Abstracts Service (CAS) number: 105807-84-9.[6] The presence of this compound in the catalogs of chemical suppliers suggests its use as a building block or intermediate in organic synthesis.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is presented in Table 1.

PropertyValueReference
CAS Number 105807-84-9[6]
Molecular Formula C₁₀H₁₂N₂O₂[6]
Molecular Weight 192.22 g/mol [6]
Purity ≥98% (as commercially available)[6]

Table 1: Physicochemical Properties of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This table summarizes key identifiers and properties of the target compound.

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is not explicitly published, a plausible synthetic route can be constructed based on established methods for analogous benzoxazinones. A common and effective method involves the cyclization of a substituted 2-aminophenol derivative.

A proposed multi-step synthesis is outlined below, drawing parallels from a patented synthesis of a structurally related compound, 6-amino-7-fluoro-2H-1,4-benzoxazine-3(4H)-ketone.

Proposed Synthetic Pathway

The synthesis likely proceeds through the following key steps, starting from a readily available substituted benzene derivative:

  • Nitration: Introduction of nitro groups onto an appropriate starting material.

  • Etherification: Reaction with a suitable two-carbon unit to introduce the precursor for the oxazinone ring.

  • Gem-Dimethylation (alternative starting material): The 2,2-dimethyl group could be introduced via reaction with a precursor already containing this moiety, or through specific alkylation reactions.

  • Reduction: Conversion of the nitro group to an amino group.

  • Cyclization: Ring closure to form the final benzoxazinone heterocycle.

A generalized workflow for this proposed synthesis is depicted in the following diagram.

Synthetic_Workflow Start Substituted Benzene Derivative Nitration Nitration Start->Nitration Etherification Etherification Nitration->Etherification Reduction Reduction Etherification->Reduction Cyclization Cyclization Reduction->Cyclization Final_Product 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Cyclization->Final_Product

Figure 1: Generalized Synthetic Workflow. A proposed high-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on general knowledge of benzoxazinone synthesis. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of 1-Nitro-4-isopropoxybenzene

To a solution of 4-nitrophenol in a suitable solvent such as acetone, add potassium carbonate. To this mixture, add 2-bromopropane dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours. After completion, the reaction is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield 1-nitro-4-isopropoxybenzene.

Step 2: Synthesis of 4-Isopropoxyaniline

The 1-nitro-4-isopropoxybenzene is dissolved in ethanol, and a catalyst such as palladium on carbon is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed in vacuo to give 4-isopropoxyaniline.

Step 3: Synthesis of 2-Bromo-N-(4-isopropoxyphenyl)acetamide

To a solution of 4-isopropoxyaniline in a suitable solvent like dichloromethane, add a base such as triethylamine. The solution is cooled in an ice bath, and bromoacetyl bromide is added dropwise. The reaction is stirred at room temperature for several hours. After completion, the reaction is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-bromo-N-(4-isopropoxyphenyl)acetamide.

Step 4: Synthesis of 6-Isopropoxy-2H-benzo[b][7][8]oxazin-3(4H)-one

The 2-bromo-N-(4-isopropoxyphenyl)acetamide is dissolved in a polar aprotic solvent like DMF, and a base such as potassium carbonate is added. The mixture is heated and stirred for several hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to give 6-isopropoxy-2H-benzo[b][7][8]oxazin-3(4H)-one.

Step 5: Introduction of the Amino Group and Gem-Dimethyl Group

Further functionalization to introduce the amino group at the 6-position and the gem-dimethyl group at the 2-position would require a more complex synthetic strategy, potentially involving protection-deprotection steps and specific alkylation reactions. A plausible route would involve starting with an aminophenol derivative that already contains the precursors for the gem-dimethyl group.

Potential Biological Significance and Signaling Pathways

While no specific biological data or signaling pathway interactions have been published for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, the broader class of benzoxazinones has been extensively studied. These compounds are known to interact with various biological targets. For example, certain benzoxazinone derivatives have been identified as inhibitors of α-chymotrypsin, a serine protease.[7] Others have been investigated as PI3Kα inhibitors for their potential anticancer properties.[4]

The general workflow for screening a novel benzoxazinone derivative for biological activity is illustrated below.

Biological_Screening_Workflow Compound Test Compound (6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one) Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assays) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Lead_Compound->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Figure 2: General Biological Screening Workflow. A typical workflow for evaluating the biological activity of a novel compound.

Given the structural features of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, particularly the amino group which can act as a key pharmacophore, it is plausible that this compound could be investigated for a range of biological activities similar to other aminobenzoxazinones.

Conclusion

6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a member of the biologically significant benzoxazinone class of heterocyclic compounds. While its specific discovery and historical context are not well-documented, its chemical identity is established. Based on the known chemistry of benzoxazinones, a plausible synthetic route has been proposed. The lack of specific biological data for this compound highlights an opportunity for future research to explore its potential pharmacological activities, drawing inspiration from the diverse bioactivities of other benzoxazinone derivatives. This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

References

Unlocking the Therapeutic Potential of Benzoxazinone Scaffolds: A Technical Guide to Novel Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive exploration of emerging research avenues for novel benzoxazinone derivatives, this technical guide is tailored for researchers, scientists, and drug development professionals. It offers an in-depth analysis of promising therapeutic targets, detailed experimental methodologies, and a structured overview of quantitative data to accelerate innovation in the field.

Benzoxazinone derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for a variety of therapeutic applications. This guide illuminates key research areas ripe for exploration, providing a foundational resource for the design and development of next-generation benzoxazinone-based therapeutics.

Core Therapeutic Research Areas

The unique chemical architecture of benzoxazinones has been successfully leveraged to target a range of diseases. The most promising areas for future research include oncology, inflammation, infectious diseases, and agrochemicals.

  • Anticancer Activity: Benzoxazinone derivatives have shown significant promise as anticancer agents through various mechanisms.[1][2] One notable approach involves the targeting of c-Myc G-quadruplex structures, which leads to the downregulation of the c-Myc oncogene and subsequent inhibition of cancer cell proliferation and migration.[3] Furthermore, certain derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival in many cancers.[1] Research also indicates that some of these compounds can induce apoptosis and cell cycle arrest by modulating the expression of key proteins like p53, caspases, and topoisomerase II.[4] The development of selective small molecules targeting these pathways remains a highly promising strategy for cancer therapy.[4]

  • Anti-inflammatory Effects: Chronic inflammation is a hallmark of numerous diseases. Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties.[5][6][7] One key mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which helps to mitigate oxidative stress and reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[8] By inhibiting the expression of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), these compounds can effectively suppress the inflammatory response.[8] The development of benzoxazinone-based anti-inflammatory agents with improved potency and reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is a key research direction.[5][6]

  • Antimicrobial and Antiviral Potential: The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzoxazinone derivatives have exhibited activity against a range of bacteria and fungi.[9] Some derivatives have shown potent antimycobacterial activity, including against drug-resistant strains of Mycobacterium tuberculosis, by potentially targeting enzymes like InhA.[10] The scaffold's versatility also extends to antiviral applications, with some derivatives being investigated for their potential to inhibit viral replication.[11]

  • Herbicidal Applications: Beyond medicine, benzoxazinones have a significant history as natural allelochemicals in plants, exhibiting phytotoxic activity.[12][13] This has inspired the development of synthetic benzoxazinone derivatives as herbicides.[14][15] A primary target for these compounds is the enzyme protoporphyrinogen IX oxidase (PPO), which is crucial for chlorophyll and heme biosynthesis in plants.[16][17] Another promising target is dihydroxyacid dehydratase (DHAD), an enzyme involved in the synthesis of branched-chain amino acids.[18] The design of highly selective PPO and DHAD inhibitors based on the benzoxazinone scaffold offers a pathway to develop new and effective herbicides with favorable environmental profiles.[17][18]

Data-Driven Insights: Comparative Biological Activity

To facilitate the identification of promising lead compounds, the following tables summarize the quantitative biological data for various benzoxazinone derivatives across different therapeutic areas.

Table 1: Anti-inflammatory and Analgesic Activity of Benzoxazinone Derivatives
Compound Assay Result Reference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][12][19]oxazin-4-one (3d)Rat Paw Edema Inhibition62.61% inhibition[5][6]
Acetic Acid-Induced Writhing62.36% protection[5][6]
Ulcerogenicity Index2.67[5][6]
Table 2: Anticancer Activity of Benzoxazinone Derivatives
Compound Cell Line IC50 (µM) Reference
PI3K/mTOR inhibitor (Compound 6)HeLa1.35[1]
A5491.22[1]
Derivative 7HepG2, MCF-7, HCT-29< 10[4]
Derivative 15HepG2, MCF-7, HCT-29< 10[4]
7-nitro-2-aryl-4H-benzo[d][12][19]oxazin-4-ones (3a-k)HeLaVaried (e.g., 3c showed highest cytotoxicity)[20]
Table 3: Antimycobacterial and Enzyme Inhibitory Activity
Compound Target Activity Reference
Isoniazid analogue derivatives 8a-cM. tuberculosis H37RaMIC: 0.125-0.250 µg/mL[10]
Benzoxazinone-Pyrimidinedione Hybrid (7af)Nicotiana tabacum PPOKi: 14 nM[16][17]
Human PPOKi: 44.8 µM[16][17]
Benzoxazinone Derivative (4bb)Dihydroxyacid Dehydratase (DHAD)Kd: 83.18 µM[18]
Benzoxazinones 1-18α-chymotrypsinIC50: 6.5 - 341.1 µM[21]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel benzoxazinone derivatives relies on robust and reproducible experimental methodologies. This section provides an overview of key synthetic and biological evaluation protocols cited in the literature.

General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

A common and versatile method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with various acyl chlorides.[5][6][19][21][22]

Materials:

  • Anthranilic acid

  • Substituted benzoyl chloride (or other acyl chloride)

  • Triethylamine

  • Phosphorus oxychloride (POCl3) (optional, used in some procedures)[5][6]

  • Pyridine (optional, used as solvent)[5][6]

  • Chloroform (or other suitable solvent)

Procedure:

  • Dissolve anthranilic acid in a suitable solvent such as chloroform or pyridine.[5][22]

  • Add triethylamine to the solution to act as a base.

  • Slowly add the desired substituted benzoyl chloride to the reaction mixture.

  • In some protocols, a dehydrating agent like phosphorus oxychloride is added to facilitate cyclization.[5][6]

  • The reaction mixture is typically stirred at room temperature or refluxed for a specified period, allowing for the formation of an intermediate amide which then cyclizes.[22]

  • Upon completion, the reaction mixture is worked up, often by washing with water and evaporating the solvent.[22]

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or ether, to yield the desired benzoxazinone derivative.[7][22]

In Vivo Anti-inflammatory Activity Assessment (Rat Paw Edema Model)

This widely used model assesses the ability of a compound to reduce acute inflammation.[5][6]

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compound (benzoxazinone derivative)

  • Reference drug (e.g., Diclofenac, Indomethacin)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight prior to the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound, reference drug, or vehicle (control) is administered orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inflammation is induced by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][20]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)[1][3][4]

  • Normal cell lines (for cytotoxicity comparison, e.g., WI-38, 3T3)[4][21]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (benzoxazinone derivative) at various concentrations

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control. A positive control (e.g., Doxorubicin) is also included.[20]

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Pathways to Discovery

To better understand the complex biological interactions and the strategic workflows in benzoxazinone research, the following diagrams have been generated using Graphviz.

G cluster_0 Drug Discovery & Development Workflow Scaffold_Selection Benzoxazinone Scaffold Selection Library_Synthesis Library Synthesis & Diversification Scaffold_Selection->Library_Synthesis Rational Design HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Compound Library Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Active 'Hits' Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization 'Lead' Compounds Preclinical Preclinical Studies (In Vivo) Lead_Optimization->Preclinical Optimized Candidate Clinical_Trials Clinical Trials Preclinical->Clinical_Trials IND Filing

Caption: A generalized workflow for the discovery and development of novel benzoxazinone-based drugs.

G cluster_0 PI3K/mTOR Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by certain benzoxazinone derivatives.

G cluster_1 Nrf2-Mediated Anti-inflammatory Pathway Oxidative_Stress Oxidative Stress / LPS KEAP1_Nrf2 KEAP1-Nrf2 Complex Oxidative_Stress->KEAP1_Nrf2 induces dissociation Nrf2 Nrf2 (Free) KEAP1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory Benzoxazinone Benzoxazinone Derivative Benzoxazinone->KEAP1_Nrf2 promotes dissociation

Caption: Activation of the Nrf2-HO-1 signaling pathway as a mechanism for the anti-inflammatory effects of benzoxazinone derivatives.

This guide provides a robust framework for initiating and advancing research into novel benzoxazinone derivatives. The convergence of diverse biological activities with a synthetically accessible scaffold underscores the immense potential of this compound class to yield next-generation therapeutics and agrochemicals. Continued exploration of structure-activity relationships and mechanisms of action will be paramount in realizing this potential.

References

Methodological & Application

Detailed Synthesis Protocol for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process, commencing with the formation of the benzoxazinone core, followed by nitration and subsequent reduction to yield the final amino-substituted product.

Synthesis Overview

The synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is achieved through the following three key steps:

  • Step 1: Synthesis of 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one from 2-aminophenol and 2-bromo-2-methylpropanoyl bromide.

  • Step 2: Nitration of 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one to yield 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

  • Step 3: Reduction of the nitro group to afford the target compound, 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

SynthesisWorkflow Start 2-Aminophenol + 2-Bromo-2-methylpropanoyl bromide Step1 Step 1: Cyclization Start->Step1 Intermediate1 2,2-Dimethyl-2H-benzo[b]oxazin-3(4H)-one Step1->Intermediate1 Step2 Step 2: Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 6-Nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Catalytic Hydrogenation) Intermediate2->Step3 FinalProduct 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Step3->FinalProduct

Figure 1: Overall synthetic workflow for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

Step 1: Synthesis of 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

This initial step involves the acylation of 2-aminophenol followed by an intramolecular cyclization to form the benzoxazinone ring system.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Aminophenol109.135.46 g50
2-Bromo-2-methylpropanoyl bromide229.8912.64 g55
Triethylamine101.1915.2 mL110
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric acid (HCl)-100 mL-
Saturated sodium bicarbonate (NaHCO₃)-100 mL-
Brine-100 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminophenol (5.46 g, 50 mmol) and triethylamine (15.2 mL, 110 mmol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (12.64 g, 55 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (100 mL).

  • Separate the organic layer and wash it sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a solid.

Expected Yield: ~70-80%

Step 2: Nitration of 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

This step introduces a nitro group at the C6 position of the benzoxazinone ring through electrophilic aromatic substitution.[1]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one177.207.09 g40
Concentrated Sulfuric Acid (H₂SO₄, 98%)-40 mL-
Fuming Nitric Acid (HNO₃, >90%)-3.6 mL~80

Procedure:

  • In a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, carefully add 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (7.09 g, 40 mmol) to concentrated sulfuric acid (40 mL) at 0 °C, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture until all the solid has dissolved.

  • Slowly add fuming nitric acid (3.6 mL) dropwise to the reaction mixture, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: ~85-95%

Step 3: Reduction of 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

The final step involves the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one222.206.67 g30
Palladium on Carbon (Pd/C, 10 wt. %)-0.67 g-
Ethanol (EtOH)-150 mL-
Hydrogen Gas (H₂)-1 atm-

Procedure:

  • To a 250 mL hydrogenation flask, add 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (6.67 g, 30 mmol) and ethanol (150 mL).

  • Carefully add 10% palladium on carbon (0.67 g).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a solid.

Expected Yield: >90%

Summary of Quantitative Data

StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity
12-Aminophenol2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one8.86~6.20 - 7.09~70-80>95%
22,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one8.89~7.56 - 8.45~85-95>97%
36-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one5.77>5.19>90>98%

Note: Actual yields are estimates and may vary depending on experimental conditions and purification efficiency.

Characterization Data

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized compounds.

  • ¹³C NMR: To confirm the carbon framework of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This detailed protocol provides a reliable method for the synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a key intermediate for the development of novel therapeutic agents. Researchers should adhere to standard laboratory safety practices when performing these experiments.

References

Application Notes and Protocols for the One-Pot Synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed one-pot synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a valuable scaffold in medicinal chemistry. The described method is a hypothetical pathway based on established chemical principles for the synthesis of benzoxazinones, designed for efficiency and high yield.

Introduction

6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a key intermediate in the synthesis of various biologically active compounds. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-pot method detailed below aims to streamline this process by combining multiple reaction steps into a single, continuous procedure without the isolation of intermediates. This approach is designed to be efficient, cost-effective, and scalable for applications in drug discovery and development.

Proposed One-Pot Synthesis Strategy

The proposed one-pot synthesis involves a three-step sequence starting from the readily available and inexpensive N-acetyl-4-aminophenol (paracetamol). The process includes an initial O-acylation, followed by an intramolecular Smiles rearrangement to form the benzoxazinone ring, and concludes with the deprotection of the amino group.

Experimental Protocol

Materials:

  • N-acetyl-4-aminophenol (Paracetamol)

  • 2-Bromo-2-methylpropanoyl bromide

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-acetyl-4-aminophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add finely ground anhydrous potassium carbonate (2.5 eq) to the solution. Stir the suspension vigorously at room temperature.

  • O-Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Smiles Rearrangement: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C. Stir the reaction at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Deprotection: Upon completion of the cyclization, cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (5.0 eq) and heat the mixture to 100 °C for 4 hours to effect the deprotection of the acetyl group.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed one-pot synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This data is illustrative and serves as a benchmark for the optimization of the reaction.

ParameterValue
Starting MaterialN-acetyl-4-aminophenol
Key Reagents2-Bromo-2-methylpropanoyl bromide, K₂CO₃, HCl
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature0 °C to 100 °C
Reaction TimeApproximately 18 hours
Hypothetical Yield 75%
Purity (Post-purification) >98%

Visualizations

Reaction Scheme:

The overall one-pot synthesis can be visualized as a three-step process occurring in a single reaction vessel.

G cluster_0 One-Pot Reaction Vessel A N-acetyl-4-aminophenol B O-acylated Intermediate A->B 1. 2-Bromo-2-methylpropanoyl bromide, K2CO3, DMF, 0 °C C N-acetyl-6-amino-2,2-dimethyl- 2H-benzo[b]oxazin-3(4H)-one B->C 2. Heat (80 °C) (Intramolecular Smiles Rearrangement) D 6-Amino-2,2-dimethyl- 2H-benzo[b]oxazin-3(4H)-one C->D 3. Conc. HCl, Heat (100 °C) (Deprotection)

Caption: Proposed one-pot synthesis workflow.

Logical Relationship of Key Steps:

The logical progression of the synthesis is dependent on the sequential transformation of the starting material to the final product within the same reaction environment.

G Start Start: N-acetyl-4-aminophenol Step1 O-Acylation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Deprotection Step2->Step3 End End Product: 6-Amino-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one Step3->End

Caption: Sequential steps in the one-pot synthesis.

Application Notes and Protocols for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a valuable chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The benzoxazinone core is a privileged structure found in numerous compounds with diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in drug discovery, with a focus on its application in the development of kinase inhibitors and ferroptosis modulators.

Chemical Properties and Synthesis

Chemical Structure:

Physicochemical Properties:

PropertyValue
Molecular FormulaC10H12N2O2
Molecular Weight192.22 g/mol
AppearanceOff-white to light yellow crystalline powder
SolubilitySoluble in DMSO, DMF, and methanol
Experimental Protocol: Synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

This protocol describes a proposed two-step synthesis starting from the commercially available nitro-substituted precursor.

Step 1: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one

A general method for the synthesis of the benzoxazinone ring involves the reaction of an aminophenol with an α-haloacyl halide. In this case, 4-nitro-2-aminophenol would be reacted with 2-bromo-2-methylpropanoyl bromide.

Materials:

  • 4-nitro-2-aminophenol

  • 2-bromo-2-methylpropanoyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-nitro-2-aminophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one.

Step 2: Reduction of the Nitro Group to Synthesize 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Materials:

  • 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • Dissolve 2,2-dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction mixture vigorously for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The product can be further purified by recrystallization if necessary.

Application in Drug Discovery: Case Studies

Development of PI3K/mTOR Dual Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of the benzoxazinone scaffold have been successfully developed as potent PI3K/mTOR dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Benzoxazinone Benzoxazinone Derivative (e.g., 8d-1) Benzoxazinone->PI3K Benzoxazinone->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

A study on 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives identified compound 8d-1 as a potent pan-class I PI3K/mTOR dual inhibitor.

TargetIC50 (nM) of 8d-1
PI3Kα0.63
PI3Kβ1.8
PI3Kδ1.2
PI3Kγ3.5
mTOR5.7

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • White opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound (derived from 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one) in DMSO.

  • In a 384-well plate, add 0.5 µL of the inhibitor solution or vehicle (DMSO).

  • Prepare an enzyme/lipid substrate mixture by diluting the PI3Kα enzyme and PIP2 in the assay buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, e.g., 25 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Development of Ferroptosis Inhibitors for Ischemic Injury and Neurodegeneration

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibition of ferroptosis is a promising therapeutic strategy for diseases associated with oxidative stress, such as acute organ injury and neurodegenerative disorders.

Ferroptosis_Pathway SystemXc System Xc- Glutathione GSH SystemXc->Glutathione Cystine import for GSH synthesis GPX4 GPX4 Glutathione->GPX4 Cofactor for LipidROS Lipid ROS GPX4->LipidROS Reduces Ferroptosis Ferroptosis LipidROS->Ferroptosis Induces RSL3 RSL3 RSL3->GPX4 Benzoxazine Benzoxazine Derivative (e.g., NYY-6a) Benzoxazine->LipidROS Radical Trapping Antioxidant

Caption: Ferroptosis Signaling Pathway and Inhibition.

A study on benzo[b][1]oxazine derivatives identified NYY-6a as a potent ferroptosis inhibitor.

AssayEC50 (nM) of NYY-6a
RSL3-induced ferroptosis~50

This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit ferroptosis induced by RSL3, a specific inhibitor of glutathione peroxidase 4 (GPX4).

Materials:

  • A suitable cell line (e.g., HT-1080 fibrosarcoma cells)

  • Complete cell culture medium

  • RSL3 (ferroptosis inducer)

  • Test compounds (dissolved in DMSO)

  • Ferrostatin-1 (positive control inhibitor, dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.

  • Prepare serial dilutions of the test compounds and Ferrostatin-1 in the cell culture medium.

  • Prepare a solution of RSL3 in the cell culture medium at a concentration known to induce significant cell death (e.g., 1 µM, to be optimized for the specific cell line).

  • Aspirate the old medium from the cells.

  • Add the medium containing the test compounds or controls to the respective wells.

  • Add the RSL3 solution to all wells except the vehicle control wells.

  • Incubate the plate for a predetermined time (e.g., 24 hours).

  • Assess cell viability using a standard assay (e.g., MTT assay).

  • For the MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well.

    • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for each compound.

Workflow for Screening and Lead Optimization

The following workflow outlines the general steps for utilizing 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in a drug discovery campaign.

Drug_Discovery_Workflow Start 6-Amino-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one Synthesis Synthesis of Derivative Library Start->Synthesis Screening Primary Screening (e.g., Kinase Assay) Synthesis->Screening HitID Hit Identification Screening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Active Hits SAR->Synthesis Iterative Design LeadOpt Lead Optimization SAR->LeadOpt InVitro In Vitro ADMET Profiling LeadOpt->InVitro InVivo In Vivo Efficacy Studies InVitro->InVivo Promising Leads Candidate Preclinical Candidate InVivo->Candidate

Caption: General Drug Discovery Workflow.

Conclusion

6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one represents a key building block for the generation of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the fine-tuning of pharmacological properties to target specific biological pathways. The provided protocols and application notes serve as a guide for researchers to harness the potential of this versatile chemical intermediate in their drug discovery endeavors.

References

Solid-Phase Synthesis of a 6-Amino-2,2-dimethyl-2H-1-benzopyran Library: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of a combinatorial library of 6-amino-2,2-dimethyl-2H-1-benzopyran derivatives. This class of compounds is of significant interest in medicinal chemistry due to the benzopyran scaffold being a privileged structure found in numerous biologically active molecules.[1] Solid-phase organic synthesis (SPOS) offers a powerful methodology for the rapid generation of large numbers of diverse analogs, facilitating hit-to-lead optimization in drug discovery programs.[1][2]

Overview of the Synthetic Strategy

The solid-phase synthesis of the 6-amino-2,2-dimethyl-2H-1-benzopyran library is a multi-step process that begins with the immobilization of a suitable building block onto a solid support. This is followed by a series of chemical transformations to introduce diversity at various positions of the benzopyran core. Finally, the desired compounds are cleaved from the resin, purified, and characterized.

A key strategy involves the construction of a 3,4,6-trisubstituted benzopyran library, where diversity is introduced through nucleophilic addition to an epoxide intermediate on the solid support.[3][4] This approach allows for the generation of a large library of analogs with varying substituents at the 3, 4, and 6 positions of the benzopyran ring system.[3][4]

The general workflow for the solid-phase synthesis is depicted below:

workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_final Final Product resin Merrifield Resin immobilization Immobilization of Scaffold resin->immobilization epoxidation In situ Epoxidation immobilization->epoxidation nucleophilic_addition Nucleophilic Addition (Diversity Point 1) epoxidation->nucleophilic_addition diversification Further Diversification (Diversity Points 2 & 3) nucleophilic_addition->diversification cleavage Cleavage from Resin diversification->cleavage purification Purification cleavage->purification characterization Characterization purification->characterization library Compound Library characterization->library

Figure 1. General workflow for the solid-phase synthesis of a 6-amino-2,2-dimethyl-2H-1-benzopyran library.

Experimental Protocols

The following protocols are based on established methods for the solid-phase synthesis of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran libraries.[3][4]

Preparation of the Carbamate Resin

The synthesis commences with the preparation of a carbamate-linked resin, which serves as the solid support for the subsequent reactions.

Materials:

  • Merrifield resin

  • 4-Hydroxy-3-methoxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • p-Nitrophenyl chloroformate

  • Pyridine

  • Dichloromethane (DCM)

  • 4-Aminophenol

  • Diisopropylethylamine (DIPEA)

Protocol:

  • Immobilization of Phenol: Swell Merrifield resin in DMF. Add 4-hydroxy-3-methoxybenzaldehyde and K₂CO₃. Heat the mixture to facilitate the etherification reaction, linking the aldehyde to the resin. Wash the resin thoroughly with DMF, methanol, and DCM.

  • Activation with p-Nitrophenyl Chloroformate: Swell the resin in DCM. Add pyridine and p-nitrophenyl chloroformate. Stir the mixture at room temperature to activate the hydroxyl group. Wash the resin with DCM.

  • Carbamate Linker Formation: Swell the activated resin in DMF. Add 4-aminophenol and DIPEA. Stir the mixture to form the carbamate linker. Wash the resin with DMF, methanol, and DCM, and dry under vacuum.

On-Resin Synthesis of the Benzopyran Library

The core of the synthesis involves the construction of the benzopyran scaffold and the introduction of diversity.

Protocol:

  • Epoxidation: The polymer-bound substrate is treated with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to generate an epoxide in situ.[3][4]

  • Nucleophilic Ring Opening (Diversity Point 1): The resin-bound epoxide is subjected to nucleophilic attack by a variety of alcohols. This step introduces the first point of diversity at the 4-position of the benzopyran ring, yielding polymer-bound hydroxyalkoxychromanes as key intermediates.[3][4]

  • Further Diversification (Diversity Points 2 & 3): The hydroxyl group of the hydroxyalkoxychromane intermediates and the amino group at the 6-position are further functionalized using various electrophiles, such as alkyl halides and acid halides.[3][4] This introduces the second and third points of diversity.

Reaction Monitoring: The progress of the on-resin reactions can be monitored using techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy or High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance (HR-MAS-NMR) spectroscopy.[3][4]

Cleavage and Characterization

The final step involves the release of the synthesized compounds from the solid support.

Protocol:

  • Cleavage: The resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) in a suitable solvent like DCM, to liberate the final products.[1]

  • Purification: The cleaved compounds are purified, for example, by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: The purity and identity of the final compounds are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS), High-Resolution Mass Spectrometry (HRMS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Data Presentation

The successful synthesis of a library of 6-amino-2,2-dimethyl-2H-1-benzopyran derivatives can be summarized by tabulating the yields and purity of a representative set of compounds.

Compound IDR¹ (at C4)R² (at C6-amino)R³ (at C3-hydroxyl)Overall Yield (%)Purity (%) (by LC/MS)
BZP-001 MethoxyEthylAcetyl82>95
BZP-002 EthoxyPropylBenzoyl78>95
BZP-003 IsopropoxyBenzyl-85>95
BZP-004 PhenoxyMethylAcetyl75>95

Note: The data presented in this table is illustrative and based on typical yields reported for similar solid-phase syntheses. Actual yields may vary depending on the specific substrates and reaction conditions.[1]

Visualization of the Synthetic Pathway

The chemical transformations occurring on the solid support can be visualized as follows:

synthesis_pathway resin Resin-Bound Precursor epoxide Resin-Bound Epoxide resin->epoxide m-CPBA intermediate Hydroxyalkoxychromane Intermediate epoxide->intermediate R¹-OH diversified Fully Diversified Resin-Bound Product intermediate->diversified R²-X, R³-Y final_product Final Product (in solution) diversified->final_product TFA Cleavage

Figure 2. Key steps in the on-resin synthesis of the 6-amino-2,2-dimethyl-2H-1-benzopyran library.

Conclusion

The solid-phase synthesis techniques described provide a robust and efficient platform for the generation of diverse libraries of 6-amino-2,2-dimethyl-2H-1-benzopyran derivatives.[3][4] This approach is highly amenable to automation and high-throughput synthesis, making it a valuable tool for academic research, and industrial drug discovery and development. The ability to systematically modify the substituents at multiple positions of the benzopyran scaffold allows for a thorough exploration of the structure-activity relationships within this important class of molecules.

References

Application Notes & Protocols for the Quantification of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one, a benzoxazinone derivative of interest in medicinal chemistry and drug discovery.[1] Due to the absence of a standardized, publicly available quantification method for this specific analyte, this document outlines two robust and reliable hypothetical methods based on common analytical techniques for structurally similar compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings, providing a strong foundation for method development, validation, and routine sample analysis in various matrices.

Introduction to Analyte and Methodology

6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one (CAS: 105807-84-9, Molecular Formula: C₁₀H₁₂N₂O₂, Molecular Weight: 192.22 g/mol ) is a heterocyclic compound featuring a benzoxazinone core.[2] This scaffold is of significant interest in drug development.[1] Accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and quality control studies.

The analytical methods presented herein are designed to be sensitive, specific, and reproducible.

  • HPLC-UV: A widely accessible and robust method suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • LC-MS/MS: The gold standard for bioanalytical studies, offering superior sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices.

Physicochemical Properties (Predicted)

While experimental data is limited, the following properties can be predicted based on the chemical structure, which are crucial for analytical method development:

PropertyPredicted Value/CharacteristicImplication for Analysis
pKa ~3-5 (aromatic amine), ~10-12 (amide N-H)pH of the mobile phase will significantly affect retention and peak shape in reverse-phase HPLC. pH control is critical.
logP ~1.5 - 2.5The compound is moderately hydrophobic, making it well-suited for reverse-phase chromatography.
Solubility Poorly soluble in water. Soluble in organic solvents like Methanol, Acetonitrile, and DMSO.Dictates the choice of solvents for stock solutions, sample extraction, and mobile phase composition.
UV Absorbance Expected λmax ~240-260 nm and ~290-310 nmThe aromatic amine and benzoxazinone chromophores allow for UV detection. Wavelength selection is important for sensitivity.

Recommended Analytical Methods

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in bulk drug substance, pharmaceutical formulations, and for in vitro assays with relatively high concentrations.

Experimental Protocol:

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one (purity ≥98%).

  • HPLC grade Acetonitrile and Methanol.

  • Ammonium acetate and formic acid for buffer preparation.

  • HPLC grade water.

B. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

C. Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12.1-15 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

D. Sample Preparation (for a hypothetical tablet formulation)

  • Weigh and finely powder 20 tablets.

  • Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 20 minutes.

  • Allow the solution to cool to room temperature and make up the volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of the analyte in biological matrices such as plasma or urine, which is essential for pharmacokinetic studies.

Experimental Protocol:

A. Instrumentation and Materials

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference standard of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one.

  • Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound.

  • LC-MS grade Acetonitrile and Methanol.

  • Formic acid.

  • LC-MS grade water.

  • Human plasma (or other biological matrix).

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using methanol as the solvent.

  • Working Standard Solutions: Prepare calibration standards by spiking the stock solution into the biological matrix (e.g., human plasma) to achieve final concentrations from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in 50% methanol at a concentration of 10 ng/mL.

C. Chromatographic and MS Conditions

ParameterCondition
Column C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-0.5 min: 5% B, 0.5-3.0 min: 5-95% B, 3.0-3.5 min: 95% B, 3.6-5.0 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Analyte: m/z 193.1 → 136.1 (Quantifier), 193.1 → 108.1 (Qualifier) IS: To be determined based on the selected standard
Scan Type Multiple Reaction Monitoring (MRM)

Note: MS/MS transitions are hypothetical and would require optimization by direct infusion of the analyte.

D. Sample Preparation (Protein Precipitation from Plasma)

  • Pipette 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for injection.

Method Validation Summary

Both methods should be validated according to ICH guidelines. The following table summarizes the typical acceptance criteria for key validation parameters.

Validation ParameterHPLC-UV (e.g., for Assay)LC-MS/MS (e.g., for Bioanalysis)
Linearity (r²) ≥ 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%85.0% - 115.0% (LLOQ: 80-120%)
Precision (% RSD) ≤ 2.0%≤ 15.0% (LLOQ: ≤ 20%)
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL
Specificity/Selectivity Peak purity and resolution from excipientsNo interfering peaks at the retention time of the analyte and IS
Matrix Effect (LC-MS/MS) N/AAssessed and within acceptable limits (typically 85-115%)
Stability Bench-top, Freeze-thaw, Long-termBench-top, Freeze-thaw, Long-term

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one from sample collection to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Processing & Reporting Sample Sample Collection (e.g., Plasma, Tablet Powder) Extraction Sample Extraction (e.g., Protein Precipitation, Dissolution & Dilution) Sample->Extraction RefStd Reference Standard Preparation RefStd->Extraction Solvents Mobile Phase & Reagent Preparation Solvents->Extraction Spiking Spiking of Internal Standard (for LC-MS/MS) Extraction->Spiking If applicable Injection LC Injection Extraction->Injection Directly for HPLC-UV Spiking->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Report Final Report Generation Integration->Report

Caption: General analytical workflow for the quantification of the target analyte.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a comprehensive framework for the reliable quantification of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is imperative before implementation for routine analysis to ensure data integrity and accuracy.

References

Application Note: Quantitative Analysis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This protocol is designed for researchers in drug discovery and development, providing a reliable methodology for the determination of this compound in biological matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and other quantitative applications.

Introduction

6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class.[1] Compounds of this class have garnered significant interest in pharmaceutical and agricultural research due to their diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Accurate and reliable quantification of such molecules is crucial for preclinical and clinical development. This document provides a comprehensive LC-MS/MS protocol for the analysis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of the analyte from plasma samples.

Protocol:

  • To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a structurally similar stable isotope-labeled compound or a related benzoxazinone derivative).

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on compound mass
Product Ion (m/z) To be determined by infusion and CID
Collision Energy (CE) To be optimized
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The precursor and product ions, as well as the collision energy, need to be empirically determined for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one by direct infusion of a standard solution into the mass spectrometer.

Method Validation

The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.

Table 3: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Concentration Range 1 - 1000 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

This data is representative of typical performance for such an assay and should be confirmed experimentally.[5][6]

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Alkalinize (NaOH) Add_IS->Alkalinize Extract Liquid-Liquid Extraction (MTBE) Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

G cluster_system LC-MS/MS System HPLC HPLC Column C18 Column HPLC->Column HPLC->Column Mobile Phase Gradient MassSpec Mass Spectrometer ESI ESI Source Quad1 Quadrupole 1 (Q1) Precursor Ion Selection CollisionCell Collision Cell (Q2) Fragmentation Quad2 Quadrupole 3 (Q3) Product Ion Selection Detector Detector Sample Prepared Sample Sample->HPLC Column->ESI ESI->Quad1 Quad1->CollisionCell CollisionCell->Quad2 Quad2->Detector Data Data System Detector->Data

Caption: Logical relationship of the LC-MS/MS system components for quantitative analysis.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in biological matrices. The protocol is detailed to allow for straightforward implementation in a laboratory setting. This method will be a valuable tool for researchers engaged in the development of therapeutic agents based on the benzoxazinone scaffold.

References

Application Notes: Investigating the Anti-Cancer Potential of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties. This document provides detailed application notes and protocols for the investigation of a specific benzoxazinone derivative, 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, in the context of A549 human lung adenocarcinoma cells. The A549 cell line is a well-established and widely used model for non-small cell lung cancer (NSCLC) research.

While direct and extensive studies on 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are limited in publicly available literature, research on structurally similar benzoxazinone and phenoxazinone compounds provides a strong rationale for its investigation as a potential anti-proliferative and pro-apoptotic agent in A549 cells. Studies on related compounds suggest that the benzoxazinone scaffold can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a novel phenoxazinone, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, has been shown to inhibit the growth of A549 cells and induce apoptosis.[1] Furthermore, other benzoxazinone derivatives have demonstrated the ability to suppress the growth of A549 lung cells by inducing autophagy and cell cycle arrest.[2][3]

These application notes will guide researchers in evaluating the cytotoxic effects, impact on cell cycle progression, and the apoptotic potential of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in A549 cells.

Quantitative Data Summary

Due to the limited specific data for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, the following table summarizes findings for related benzoxazinone and other compounds in A549 cells to provide a comparative baseline for expected efficacy.

Compound/DerivativeCell LineAssayIC50 / EffectReference
A Benzoxazine Derivative (Compound 3)A549MTT AssayIC50: 36.6 µg/mL[4]
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalconeA549Proliferation AssayIC50: 25.36 µM (24h), 19.60 µM (48h)[5]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549MTT AssayIC50: 2.74 µM[6]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45)A549MTT AssayIC50: 0.44 µM[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549MTT AssayIC50: 3.5 ± 0.6 µM[8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549MTT AssayIC50: 6.3 ± 2.5 µM[8]

Experimental Protocols

Cell Culture and Maintenance

The A549 human lung adenocarcinoma cell line should be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one on A549 cells.

Materials:

  • A549 cells

  • 96-well plates

  • Complete culture medium

  • 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution of A549 cells.

Materials:

  • A549 cells

  • 6-well plates

  • Complete culture medium

  • 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

  • Seed A549 cells in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A549 cells

  • 6-well plates

  • Complete culture medium

  • 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Annexin V-FITC Apoptosis Detection Kit

  • PBS

Procedure:

  • Seed and treat A549 cells as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A549_culture A549 Cell Culture seeding Cell Seeding in Plates A549_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt Cell Viability (MTT) treatment->mtt cell_cycle Cell Cycle Analysis treatment->cell_cycle apoptosis Apoptosis Assay treatment->apoptosis ic50 IC50 Determination mtt->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant

Caption: Experimental workflow for evaluating the anti-cancer effects of the compound on A549 cells.

signaling_pathway cluster_effects Cellular Effects cluster_apoptosis Apoptosis Induction compound 6-Amino-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one a549 A549 Lung Cancer Cell compound->a549 proliferation Inhibition of Proliferation a549->proliferation cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) a549->cycle_arrest caspase Caspase Activation (e.g., Caspase-3, -9) a549->caspase dna_frag DNA Fragmentation caspase->dna_frag cell_death Apoptotic Cell Death dna_frag->cell_death

Caption: Hypothesized mechanism of action of the benzoxazinone derivative in A549 lung cancer cells.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assays using 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives belong to the benzoxazinone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as AChE inhibitors.

This document provides detailed application notes and a comprehensive protocol for the evaluation of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a potential acetylcholinesterase inhibitor using the well-established Ellman's method.

Principle of the Assay

The acetylcholinesterase activity is determined using a colorimetric method based on the reaction described by Ellman. The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. The inhibitory potential of a compound is determined by measuring the reduction in the rate of this color change in the presence of the inhibitor.

Data Presentation

Compound IDStructureAChE IC50 (µM)AChE Ki (µM)Inhibition TypeReference
Compound 7a Indole-benzoxazinone derivative-20.3 ± 0.9Non-competitive[1][2]
Compound 7d Indole-benzoxazinone derivative-20.2 ± 0.9Non-competitive[1][2]
Compound 6d Benzothiazole and benzo[2][3]oxazin-3(4H)-one moiety32.00 µg/mL--[3][4]
Compound 6f Benzothiazole and benzo[2][3]oxazin-3(4H)-one moiety25.33 µg/mL--[3][4]
Compound 3i 2H-Benzo[b][2][3]thiazin-3(4H)-one derivative0.027--[5]
Compound 3j 2H-Benzo[b][2][3]thiazin-3(4H)-one derivative0.025--[5]
Donepezil Standard AChE Inhibitor0.021--[5]

Experimental Protocols

Materials and Reagents
  • Enzyme: Electric eel acetylcholinesterase (AChE, EC 3.1.1.7)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Test Compound: 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Positive Control: Donepezil or Tacrine

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Equipment:

    • 96-well microplate reader

    • Multichannel pipette

    • Incubator set at 37°C

    • Vortex mixer

Preparation of Solutions
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute the stock solution to a final concentration of 0.1 U/mL with the same buffer immediately before use. Keep the enzyme solution on ice.

  • ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0). Store in a light-protected container.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in DMSO to prepare a stock solution.

  • Working Solutions of Test Compound: Prepare serial dilutions of the test compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 200 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • Control (100% Activity): 120 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 20 µL of buffer (or buffer with 1% DMSO if used for the test compound).

    • Test Sample: 100 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 20 µL of the working solution of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one at various concentrations.

    • Positive Control: 100 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 20 µL of the working solution of Donepezil at various concentrations.

  • Pre-incubation: Add all components except the substrate (ATCI) to the respective wells of the 96-well plate. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: To each well, add 20 µL of the ATCI solution to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a total of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where:

    • V_control is the rate of reaction of the control well (100% activity).

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined from the resulting dose-response curve using a suitable software (e.g., GraphPad Prism).

  • Kinetic Analysis (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

Signaling Pathway of Acetylcholinesterase

Acetylcholinesterase_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) ACh_Receptor Postsynaptic ACh Receptor Acetylcholine->ACh_Receptor Binds to receptor AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Signal Signal ACh_Receptor->Signal Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate

Caption: Acetylcholinesterase (AChE) hydrolyzes acetylcholine (ACh) in the synaptic cleft.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A1 Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound A2 Prepare Serial Dilutions of Test Compound A1->A2 B1 Add Buffer, AChE, DTNB, and Test Compound to wells A2->B1 B2 Pre-incubate at 37°C for 15 minutes B1->B2 B3 Add ATCI to initiate reaction B2->B3 B4 Measure Absorbance at 412 nm kinetically B3->B4 C1 Calculate Rate of Reaction (ΔAbs/min) B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for determining acetylcholinesterase inhibition using the Ellman's method.

Logical Relationship of Non-Competitive Inhibition

Inhibition_Mechanism Enzyme Enzyme (AChE) Active Site Allosteric Site ES_Complex Enzyme-Substrate Complex Enzyme:f1->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex Enzyme:f2->EI_Complex Binds Substrate Substrate (ATCI) Substrate->Enzyme:f1 Substrate->EI_Complex Inhibitor Inhibitor (6-Amino-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one) Inhibitor->Enzyme:f2 Inhibitor->ES_Complex ESI_Complex Enzyme-Substrate-Inhibitor Complex (Inactive) ES_Complex->ESI_Complex Binds EI_Complex->ESI_Complex Binds

Caption: Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

References

Application Notes & Protocols: Development of Selective and Transient CDK9 Inhibitors from 2H-Benzo[b]oxazin-3(4H)-one Derivatives

Application Notes & Protocols: Development of Selective and Transient CDK9 Inhibitors from 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives

Introduction

Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of gene transcription.[1] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[2] This phosphorylation event is a critical checkpoint, releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation.[3] In many hematological and solid malignancies, cancer cells become addicted to the high-level expression of short-lived survival proteins, such as the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein MYC.[4][5] The transcription of these genes is exquisitely dependent on CDK9 activity, making CDK9 a high-priority therapeutic target in oncology.[6][7]

While the therapeutic potential of CDK9 inhibition is significant, a key challenge has been managing on-target toxicities associated with broad and sustained transcriptional repression.[8] A promising strategy to widen the therapeutic window is the development of inhibitors that enable transient target engagement. A short-acting inhibitor can suppress the transcription of key oncogenes like MCL-1 and MYC long enough to induce apoptosis in dependent cancer cells, while its rapid clearance allows for the recovery of normal transcriptional processes, potentially mitigating toxicity.[9]

This guide details the discovery and preclinical development of a novel class of potent and selective CDK9 inhibitors based on the 2H-benzo[b][1][4]oxazin-3(4H)-one scaffold.[9] This scaffold has proven to be a versatile starting point for developing kinase inhibitors with favorable drug-like properties.[10][11] We will provide an overview of the synthesis, structure-activity relationship (SAR), and detailed protocols for the in vitro and in vivo evaluation of these compounds, culminating in the identification of a lead candidate with significant antitumor efficacy in preclinical models.[9]

The CDK9 Signaling Pathway and Point of Intervention

The diagram below illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional elongation and how small molecule inhibitors block this process, leading to the downregulation of key survival proteins and subsequent cancer cell apoptosis.

CDK9_Pathwaycluster_transcriptionTranscriptional Regulationcluster_proteinsDownstream EffectsRNAPIIRNA Polymerase II(Paused at Promoter)ElongationProductive ElongationPTEFbP-TEFb Complex(CDK9/Cyclin T1)PTEFb->RNAPII Phosphorylates RNAPII (Ser2)ApoptosisApoptosisOncogenesTranscription ofMYC, MCL-1Elongation->Oncogenes Leads toSurvivalTumor Cell Survival& ProliferationOncogenes->SurvivalInhibitor2H-benzo[b]oxazin-3(4H)-oneCDK9 InhibitorInhibitor->PTEFbScreening_CascadestartStart:Synthesized Compound LibrarybiochemProtocol 1:Biochemical CDK9 Kinase Assay(Determine IC₅₀)start->biochemselectivityKinase Selectivity Profiling(vs. CDK1, CDK2, CDK7, etc.)biochem->selectivityPotent Hitstarget_engageProtocol 2:Cellular Target Engagement(Western Blot for p-RNAPII, MCL-1)selectivity->target_engageSelective HitsviabilityProtocol 3:Cell Viability Assay(Determine cellular IC₅₀)target_engage->viabilityapoptosisProtocol 4:Apoptosis Assay(Annexin V / PI Staining)viability->apoptosisCell-Active Hitspk_studyProtocol 5:In Vivo Pharmacokinetics(Determine t₁/₂, Clearance)apoptosis->pk_studyConfirmed MechanismendLead Candidate forIn Vivo Efficacy Studiespk_study->endGood PK Profile

Preparation of Bioactive Derivatives from 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: A Generalized Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of bioactive derivatives prepared directly from 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The following application notes and protocols are presented as a generalized guide based on established synthetic methodologies for aromatic amines and the known biological activities of other substituted benzoxazinone derivatives. The experimental details and potential biological activities are hypothetical and would require empirical validation.

Application Notes

The 6-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one scaffold presents a valuable starting point for the development of novel bioactive compounds. The primary amino group at the 6-position serves as a versatile handle for a variety of chemical modifications, enabling the exploration of a broad chemical space. By derivatizing this amino group, researchers can modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Potential therapeutic applications for derivatives of this scaffold are suggested by the activities of other benzoxazinone compounds, which include anticancer, anti-inflammatory, and antimicrobial properties. This document outlines protocols for the synthesis of amide and sulfonamide derivatives, which are common and effective modifications for tuning biological activity. Furthermore, a general workflow for the biological screening of these novel compounds is provided.

Experimental Protocols

I. Synthesis of N-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)amide Derivatives

This protocol describes the acylation of the amino group of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one with an acyl chloride.

Materials:

  • 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

II. Synthesis of N-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)sulfonamide Derivatives

This protocol details the reaction of the starting amine with a sulfonyl chloride to form sulfonamide derivatives.

Materials:

  • 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Dissolve 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Confirm the structure of the final product using spectroscopic methods (NMR, IR, MS).

Data Presentation

The following table represents a hypothetical summary of quantitative data for newly synthesized derivatives. Actual data would need to be determined experimentally.

Compound IDDerivative TypeR GroupIC50 (µM) vs. Cancer Cell Line AIC50 (µM) vs. Cancer Cell Line B
DERIV-A01 Amide-CH315.222.5
DERIV-A02 Amide-Ph8.712.1
DERIV-S01 Sulfonamide-CH325.430.8
DERIV-S02 Sulfonamide-p-Tolyl12.318.9

Mandatory Visualization

G cluster_synthesis Synthetic Workflow start 6-Amino-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one reaction_a Acylation start->reaction_a reaction_s Sulfonylation start->reaction_s reagent_a Acyl Chloride (R-COCl) reagent_a->reaction_a reagent_s Sulfonyl Chloride (R-SO2Cl) reagent_s->reaction_s product_a Amide Derivatives reaction_a->product_a product_s Sulfonamide Derivatives reaction_s->product_s purification Purification & Characterization product_a->purification product_s->purification

Caption: Synthetic workflow for the preparation of amide and sulfonamide derivatives.

G cluster_screening Biological Screening Workflow start Synthesized Derivatives primary_screen Primary Screening (e.g., MTT Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Assays (e.g., Dose-Response, Mechanism of Action) hit_id->secondary_screen Active Compounds hit_id->end Inactive Compounds lead_compound Lead Compound secondary_screen->lead_compound

Caption: General workflow for the biological screening of synthesized derivatives.

Application Notes and Protocols: Gold(I)-Catalyzed Synthesis of Substituted 4H-benzo[d]oxazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 4H-benzo[d][1][2]oxazines using a gold(I)-catalyzed cycloisomerization approach. This method offers significant advantages over previous synthetic routes, including very mild reaction conditions, the absence of an inert atmosphere, and modest to excellent yields.[1][3] The resulting 4H-benzo[d][1][2]oxazine scaffolds are of significant interest in medicinal chemistry, having shown potential as anti-cancer agents, particularly against breast cancer cell lines.[1][3][4][5]

The core of this synthetic strategy is the gold(I)-catalyzed intramolecular cycloisomerization of N-(2-alkynyl)aryl benzamides. The reaction proceeds via a chemoselective 6-exo-dig oxygen cyclization pathway, leading to the formation of highly substituted 4-benzyliden-2-aryl-4H-benzo[d][1][2]oxazines.[1][2][4]

Proposed Catalytic Cycle

The reaction mechanism begins with the coordination of the cationic gold(I) catalyst to the alkyne moiety of the N-(2-alkynyl)aryl benzamide substrate, forming intermediate I . A subsequent chemoselective 6-exo-dig attack by the amide oxygen onto the activated alkyne leads to the formation of a vinylidene gold(I) benzoxazonium intermediate II . This stereoselective cyclization accounts for the exclusive formation of the Z-isomer. Finally, protodeauration releases the 4H-benzo[d]oxazine product and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.[1][4][6]

Catalytic Cycle Gold(I)-Catalyzed Synthesis of 4H-benzo[d]oxazines sub N-(2-alkynyl)aryl benzamide int1 Intermediate I (Gold-Alkyne Complex) sub->int1 Coordination cat_in Gold(I) Catalyst cat_in->int1 int2 Intermediate II (Vinylidene Gold(I) Intermediate) int1->int2 6-exo-dig Cyclization prod 4H-benzo[d]oxazine Product int2->prod Protodeauration cat_out Gold(I) Catalyst int2->cat_out Regeneration cat_out->cat_in Re-enters Cycle

Caption: Proposed mechanism for the gold(I)-catalyzed cycloisomerization.

Experimental Workflow

The overall experimental process is a straightforward procedure that involves the setup of the reaction, monitoring, work-up, and purification. The mild conditions and lack of need for an inert atmosphere make this protocol highly accessible.

Experimental Workflow General Experimental Workflow start 1. Add N-(2-alkynyl)aryl benzamide and anhydrous DCM to flask add_cat 2. Add Gold(I) Catalyst (e.g., C1 or C5) start->add_cat react 3. Stir at 23-30 °C (No inert atmosphere needed) add_cat->react monitor 4. Monitor reaction by TLC react->monitor quench 5. Quench with Et3N and H2O monitor->quench extract 6. Aqueous Work-up & Extraction quench->extract purify 7. Purify by Flash Chromatography extract->purify end_node 8. Characterize pure 4H-benzo[d]oxazine purify->end_node

Caption: Step-by-step workflow for the synthesis and isolation of products.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions

The optimization was conducted using N-(2-(phenylethynyl)phenyl)acetamide as the model substrate to synthesize compound 16 .[1]

EntryCatalystLoading (mol %)Time (h)Conversion (%)Yield (%)
1C1200.5>9590
2C220241510
3C320245-
4C42024105
5C5200.5>9595
6C6200.5>9590

Reaction Conditions: All reactions were performed using 0.1 mmol of the starting benzamide in DCM (0.1 M) at 23 °C without a nitrogen atmosphere. Yields are for the isolated product.[1]

Table 2: Substrate Scope of the Gold(I)-Catalyzed Cycloisomerization

This table summarizes the isolated yields for the synthesis of various substituted 4-benzyliden-2-aryl-4H-benzo[d][1][2]oxazines.

ProductAr Group at C-2Catalyst (mol %)Time (h)Temp (°C)Yield (%)
16 MethylC1 (20)0.52390
17 PhenylC1 (20)242361
18 4-MeO-PhC5 (20)243046
19 3,4-diMeO-PhC5 (20)243051
20 4-F-PhC1 (3)0.52385
21 4-Cl-PhC1 (10)242376
22 4-Br-PhC1 (10)242370
23 4-I-PhC1 (20)242365
24 4-CF3-PhC1 (3)0.52395
25 4-NO2-PhC1 (3)0.52398
26 2-NaphthylC5 (20)243020

Reaction Conditions: Unless specified otherwise, reactions were conducted with the indicated catalyst loading in DCM (0.1 M) without a nitrogen atmosphere. Yields reported are for isolated products.[3][4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed Synthesis of 4H-benzo[d][1][2]oxazines

This protocol describes the general method for the cycloisomerization reaction.[1]

Materials:

  • Appropriate N-(2-alkynyl)aryl benzamide (1 equivalent)

  • Gold(I) catalyst C1 ([AuCl(IPr)]) or C5 ([AuCl(PCy2(2-biphenyl))]) (3-20 mol %)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Deionized Water (H₂O)

  • Standard laboratory glassware (oven-dried 25 mL round-bottom flask, magnetic stir bar)

  • TLC plates (for reaction monitoring)

  • Silica gel for flash chromatography

Procedure:

  • To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add the corresponding N-(2-alkynyl)aryl benzamide (1 equivalent, e.g., 0.1 mmol).

  • Add anhydrous DCM to dissolve the substrate (e.g., 2 mL for a 0.1 M concentration).

  • Begin stirring the solution at the designated temperature (23 °C or 30 °C).

  • Add the gold(I) catalyst (C1 or C5, as determined from optimization, 3-20 mol %) directly to the stirring solution. No inert atmosphere is required.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the flask to cool to room temperature if it was heated.

  • Quench the reaction by adding three drops of Et₃N, followed by the addition of 30 mL of H₂O.

  • Transfer the mixture to a separatory funnel and perform an aqueous work-up. Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure 4H-benzo[d][1][2]oxazine product.[4]

Protocol 2: Synthesis of Starting N-(2-alkynyl)aryl benzamides

The starting materials can be synthesized via two primary routes starting from 2-iodoaniline.[1][3]

Route A: Amide Formation followed by Sonogashira Coupling

  • Amide Formation: React 2-iodoaniline with a substituted benzoic acid in the presence of dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) to produce the corresponding 2-iodobenzamide.

  • Sonogashira Alkynylation: Couple the resulting 2-iodobenzamide with a terminal alkyne (e.g., phenylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) to yield the final N-(2-alkynyl)aryl benzamide.

Route B: Sonogashira Coupling followed by Amide Formation

  • Sonogashira Alkynylation: First, couple 2-iodoaniline with a terminal alkyne under standard Sonogashira conditions to produce the 2-alkynylaniline intermediate.

  • Amide Formation: React the 2-alkynylaniline with a desired benzoyl chloride derivative in the presence of a base (e.g., pyridine) to form the target N-(2-alkynyl)aryl benzamide.[3]

References

Troubleshooting & Optimization

Improving the reaction yield of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?

A common and effective method involves a two-step process starting from 2,4-diaminophenol. The first step is a selective N-acylation of the more nucleophilic amino group at the 4-position with ethyl 2-bromo-2-methylpropanoate. The second step is an intramolecular cyclization of the resulting intermediate to form the benzoxazinone ring.

Q2: Why is the N-acylation selective for the 4-amino group of 2,4-diaminophenol?

The amino group at the 4-position is generally more nucleophilic than the one at the 2-position, which is ortho to the hydroxyl group. The hydroxyl group can form a hydrogen bond with the ortho-amino group, reducing its nucleophilicity.

Q3: What are the critical parameters to control during the synthesis?

Key parameters to monitor and control include reaction temperature, choice of solvent and base, and the purity of starting materials. Moisture should be excluded from the reaction, as it can lead to side reactions and lower yields.

Q4: What are the expected yields for this synthesis?

Yields can vary depending on the specific conditions and scale of the reaction. With optimized conditions, yields for both the N-acylation and cyclization steps can be moderate to good.

Troubleshooting Guide

Problem 1: Low Yield of N-acylated Intermediate

Question: I am getting a low yield of the N-acylated intermediate, ethyl 2-((4-amino-3-hydroxyphenyl)amino)-2-methylpropanoate. What could be the issue?

Answer: Low yields in the N-acylation step can be attributed to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Inappropriate base: The choice and amount of base are crucial. A weak base may not be sufficient to neutralize the HBr formed during the reaction, leading to protonation of the amino group and slowing down the reaction. A stronger, non-nucleophilic base is often preferred.

  • Poor quality of starting materials: Ensure that 2,4-diaminophenol and ethyl 2-bromo-2-methylpropanoate are of high purity. Impurities can interfere with the reaction.

  • Side reactions: Di-acylation (acylation of both amino groups) can occur, although it is less likely due to steric hindrance and reduced nucleophilicity of the 2-amino group. Using a stoichiometric amount of the acylating agent can minimize this.

ParameterRecommended ConditionTroubleshooting Tip
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)Ensure the solvent is anhydrous.
Base Non-nucleophilic base (e.g., DIEA, K2CO3)Use a slight excess of the base.
Temperature Room temperature to 60 °COptimize the temperature based on TLC monitoring.
Reactant Ratio 1:1 to 1:1.2 (Diamine:Propanoate)Add the propanoate dropwise to the diamine solution.
Problem 2: Incomplete or Low-Yield Cyclization

Question: The cyclization of the N-acylated intermediate to form the benzoxazinone is not going to completion, or the yield is very low. What should I do?

Answer: Challenges in the cyclization step often relate to the reaction conditions required to facilitate the intramolecular ring closure:

  • Ineffective base or solvent: The cyclization is typically base-catalyzed. A strong base like sodium ethoxide in ethanol is often effective. The choice of solvent should favor the cyclization reaction.

  • Reaction temperature: This reaction may require heating (reflux) to proceed at a reasonable rate. Ensure the temperature is maintained consistently.

  • Purity of the intermediate: Impurities from the previous step can inhibit the cyclization. It is advisable to purify the N-acylated intermediate before proceeding.

  • Ring-opening of the product: Benzoxazinone rings can be susceptible to hydrolysis under certain conditions. Ensure anhydrous conditions and appropriate work-up procedures.

ParameterRecommended ConditionTroubleshooting Tip
Solvent Anhydrous EthanolOther high-boiling point aprotic solvents can be tested.
Base Strong base (e.g., NaOEt)The base should be freshly prepared or properly stored.
Temperature RefluxMonitor the reaction by TLC until the starting material is consumed.
Problem 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product, 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. What purification techniques are recommended?

Answer: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or side products.

  • Column Chromatography: This is the most common and effective method for purifying the final product. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Acid-Base Extraction: The amino group on the final product allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-amino-3-hydroxyphenyl)amino)-2-methylpropanoate (Intermediate)
  • In a round-bottom flask, dissolve 2,4-diaminophenol (1 eq.) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as potassium carbonate (K2CO3, 2 eq.).

  • To this stirred suspension, add ethyl 2-bromo-2-methylpropanoate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (Final Product)
  • Dissolve the purified intermediate from Protocol 1 (1 eq.) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.5 eq.).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_final Final Product 2,4-Diaminophenol 2,4-Diaminophenol Acylation Acylation 2,4-Diaminophenol->Acylation Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate->Acylation N-acylated Intermediate N-acylated Intermediate Acylation->N-acylated Intermediate Cyclization Cyclization N-acylated Intermediate->Cyclization Target Molecule 6-Amino-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one Cyclization->Target Molecule

Caption: Synthetic workflow for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting_Logic Start Low Yield Problem Which Step? Start->Problem Acylation N-Acylation Problem->Acylation Step 1 Cyclization Cyclization Problem->Cyclization Step 2 Check_Acylation_Conditions Check: - Reaction Time/Temp - Base Choice - Reagent Purity Acylation->Check_Acylation_Conditions Check_Cyclization_Conditions Check: - Base/Solvent - Temperature - Intermediate Purity Cyclization->Check_Cyclization_Conditions Optimize_Acylation Optimize Acylation Check_Acylation_Conditions->Optimize_Acylation Optimize_Cyclization Optimize Cyclization Check_Cyclization_Conditions->Optimize_Cyclization

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Purification - Inappropriate solvent selection for extraction or chromatography. - Compound is too soluble in the recrystallization solvent, even at low temperatures. - Strong interaction of the basic amino group with acidic silica gel in column chromatography.- Optimize solvent systems for extraction and chromatography based on polarity. - For recrystallization, select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system can also be effective. - In column chromatography, consider using an amine-functionalized silica gel or adding a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing and improve recovery.[1][2]
Persistent Impurities in the Final Product - Co-elution of impurities with similar polarity during column chromatography. - Co-crystallization of impurities during recrystallization. - Formation of side-products during synthesis that are difficult to separate.- Employ a combination of purification techniques, such as column chromatography followed by recrystallization. - If the impurity has different acidic/basic properties, an acid-base extraction could be effective. - For column chromatography, try a different stationary phase (e.g., alumina) or a different solvent system to alter selectivity.[2]
Product Discoloration (Yellowing) - Oxidation of the aromatic amine functionality. - Presence of trace metal impurities from catalysts used in synthesis. - Degradation of the compound on acidic silica gel.- Store the purified compound under an inert atmosphere and protected from light. - Treat the solution with activated carbon to remove colored impurities. - Use an amine-functionalized silica gel for chromatography to minimize on-column degradation.[1]
Oiling Out During Recrystallization - The compound's melting point is lower than the boiling point of the recrystallization solvent. - The solution is supersaturated, leading to precipitation as a liquid instead of a solid.- Use a lower-boiling point solvent or a mixed solvent system. - Ensure the compound is fully dissolved at the solvent's boiling point and then allow for slow cooling to promote crystal formation. Seeding with a small crystal of the pure compound can initiate crystallization.
Poor Peak Shape (Tailing) in HPLC Analysis - Interaction of the basic amino group with residual acidic silanols on the HPLC column. - Inappropriate mobile phase pH.- Use a base-deactivated HPLC column. - Add a competing amine (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be alkaline, which can improve peak shape and retention for basic compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one?

A1: For initial purification, a combination of techniques is often most effective. Start with an acid-base extraction to separate the basic product from neutral and acidic impurities. This can be followed by recrystallization or flash column chromatography for further purification.

Q2: Which solvent systems are recommended for column chromatography of this compound?

A2: Due to the basic nature of the amino group, standard silica gel chromatography can be challenging.[1] A good starting point is a gradient of ethyl acetate in hexane. To mitigate peak tailing and improve recovery, it is highly recommended to either use an amine-functionalized silica gel or to add a small percentage (0.1-1%) of triethylamine to the mobile phase.[1][2]

Q3: What are suitable solvents for recrystallizing 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3] For aminobenzoxazinones, common choices include ethanol, methanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexane or water).[4] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.

Q4: How can I assess the purity of my final product?

A4: The purity of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid or triethylamine, is typically used. Purity is determined by the peak area percentage of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide information on the presence of impurities by showing unexpected signals. Quantitative NMR (qNMR) can also be used for accurate purity determination.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify any impurities with different mass-to-charge ratios.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Q5: My compound appears as a smear on a silica gel TLC plate. What does this mean and how can I fix it?

A5: Smearing or streaking on a silica gel TLC plate is a common issue with basic compounds like aromatic amines.[1] This is due to strong interactions with the acidic silanol groups on the silica. To resolve this, you can add a small amount of triethylamine (e.g., 1%) to your developing solvent (eluent). This will "cap" the acidic sites on the silica and allow for better spot resolution.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the initial mobile phase solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). If using a modifier, ensure it is present in all solvent mixtures.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Column Column Chromatography Extraction->Column Further Purification Recrystal Recrystallization Column->Recrystal Final Polishing Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Troubleshooting_Logic cluster_start Start cluster_problem Problem Identification cluster_solution Potential Solutions Start Impure Product Low_Recovery Low Recovery? Start->Low_Recovery Persistent_Impurity Persistent Impurity? Low_Recovery->Persistent_Impurity No Solvent Optimize Solvents / Additives Low_Recovery->Solvent Yes Discoloration Discoloration? Persistent_Impurity->Discoloration No Technique Change Purification Technique Persistent_Impurity->Technique Yes Handling Modify Handling/Storage Discoloration->Handling Yes End Pure Product Discoloration->End No Solvent->End Technique->End Handling->End

References

Identifying and minimizing side reactions in the synthesis of benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of benzoxazinones. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of benzoxazinones?

A1: During the synthesis of benzoxazinones, several side reactions can occur, leading to reduced yields and purification challenges. The most frequently encountered side reactions include:

  • Hydrolysis (Ring-Opening): The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of moisture or nucleophiles, leading to the formation of the corresponding N-acyl anthranilic acid.[1][2] This is a common issue as many synthetic procedures involve aqueous workups.

  • Conversion to Quinazolinones: In the presence of amine nucleophiles (e.g., ammonia from ammonium acetate, primary amines, or hydrazine), the benzoxazinone ring can undergo nucleophilic attack and rearrangement to form quinazolinone derivatives.[3][4][5]

  • Dimerization: When synthesizing benzoxazinones from 2-aminophenols, oxidative dimerization of the starting material can occur, leading to phenoxazinone-type byproducts.[6]

  • N-Alkylation vs. O-Alkylation Competition: During the synthesis of N-substituted benzoxazinone precursors, alkylation can occur on either the nitrogen or oxygen atom of the amide group, leading to a mixture of N-alkylated and O-alkylated products.[7]

  • Racemization: In the synthesis of chiral benzoxazinones, racemization can occur at stereogenic centers, particularly under harsh reaction conditions (e.g., strong bases or high temperatures), leading to a loss of enantiomeric purity.[8]

Troubleshooting Guide: Common Side Reactions

This guide provides a systematic approach to identifying and minimizing common side reactions in benzoxazinone synthesis.

Issue 1: Low Yield Due to Hydrolysis of the Benzoxazinone Ring

Problem: You observe a significant amount of N-acyl anthranilic acid in your crude product, indicating that the benzoxazinone ring has opened.

Workflow for Troubleshooting Hydrolysis:

start Low Yield of Benzoxazinone (High N-acyl anthranilic acid) check_moisture Strictly Anhydrous Conditions? start->check_moisture yes_moisture Yes check_moisture->yes_moisture Yes no_moisture No check_moisture->no_moisture No check_workup Aqueous Workup Conditions? yes_moisture->check_workup implement_anhydrous Implement Anhydrous Techniques: - Dry glassware thoroughly - Use anhydrous solvents - Perform reaction under inert atmosphere no_moisture->implement_anhydrous implement_anhydrous->check_workup yes_workup Yes check_workup->yes_workup Yes no_workup No check_workup->no_workup No check_reagents Nucleophilic Reagents or Solvents? yes_workup->check_reagents modify_workup Modify Workup: - Minimize contact time with water - Use brine washes - Extract promptly no_workup->modify_workup modify_workup->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No success Improved Yield of Benzoxazinone yes_reagents->success change_reagents Use Non-nucleophilic Reagents/Solvents no_reagents->change_reagents change_reagents->success

Caption: Troubleshooting workflow for hydrolysis in benzoxazinone synthesis.

Detailed Solutions:

Possible CauseSuggested Solution
Presence of moisture in the reaction. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Hydrolysis during aqueous workup. Minimize the contact time of the reaction mixture with water. Use saturated brine washes to reduce the solubility of the organic product in the aqueous phase and facilitate separation. Promptly extract the product into an organic solvent.
Use of nucleophilic solvents or reagents. If possible, switch to non-nucleophilic solvents. Be mindful that some reagents may contain residual water.

Quantitative Data on pH and Temperature Effects on Hydrolysis:

While specific data for benzoxazinones is limited, general principles of ester and amide hydrolysis apply. The rate of hydrolysis is significantly influenced by pH and temperature.

ConditionEffect on Hydrolysis RateReference
Increasing pH (Basic Conditions) Significantly accelerates the rate of hydrolysis.[10][11][12][10][11][12]
Increasing Temperature Increases the rate of hydrolysis. A 10°C increase can lead to a 2.5 to 3.9-fold increase in the hydrolysis rate for some cyclic compounds.[10][10]
Acidic Conditions Can also catalyze hydrolysis, though often to a lesser extent than basic conditions for similar structures.[10][13][10][13]
Issue 2: Formation of Quinazolinone Byproducts

Problem: You are synthesizing a 2-substituted-4H-3,1-benzoxazin-4-one, but you isolate a significant amount of the corresponding quinazolinone.

Mechanism of Quinazolinone Formation:

benzoxazinone Benzoxazinone attack Nucleophilic Attack at C4 benzoxazinone->attack amine Amine Nucleophile (e.g., R-NH2) amine->attack ring_opening Ring Opening attack->ring_opening intermediate Amide Intermediate ring_opening->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration quinazolinone Quinazolinone dehydration->quinazolinone ambident Ambident Nucleophile (Amide Precursor) alkylation Alkylation Reaction ambident->alkylation hard_electrophile Hard Electrophile (e.g., Dimethyl sulfate) alkylation->hard_electrophile HSAB Theory: Hard-Hard Interaction soft_electrophile Soft Electrophile (e.g., Methyl iodide) alkylation->soft_electrophile HSAB Theory: Soft-Soft Interaction o_alkylation O-Alkylation Product hard_electrophile->o_alkylation n_alkylation N-Alkylation Product soft_electrophile->n_alkylation

References

Technical Support Center: Optimizing Buchwald-Hartwig Cross-Coupling for 4-Aryl-1,4-Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aryl-1,4-benzoxazines via Buchwald-Hartwig cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your reactions.

Troubleshooting Guides

Encountering challenges in your Buchwald-Hartwig synthesis of 4-aryl-1,4-benzoxazines is not uncommon. The following guide outlines potential issues, their probable causes, and actionable solutions to get your reaction back on track.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poorly Soluble Base: The base is not soluble enough in the reaction solvent to be effective.[1] 3. Inappropriate Ligand/Base Combination: The chosen ligand and base are not suitable for the specific substrates. 4. Aryl Chloride Inactivity: Aryl chlorides can be challenging substrates due to the difficulty of the oxidative addition step.1. Use a pre-catalyst to ensure efficient formation of the active catalytic species. Ensure all reagents and solvents are pure and dry to prevent catalyst poisoning. 2. Grind the inorganic base to a fine powder before use or consider a combination of an organic and inorganic base to improve solubility. 3. Screen different ligands and bases. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[1] 4. For aryl chlorides, switch to a more electron-rich, bulky phosphine ligand to enhance reactivity.
Side Product Formation 1. Hydrodehalogenation: The aryl halide is reduced instead of undergoing amination. 2. Biaryl Formation: Homocoupling of the aryl halide.1. This is often a ligand-dependent issue. Screening different phosphine ligands can help minimize this side reaction. 2. Optimize the catalyst, ligand, and stoichiometry to reduce this side reaction. A thorough screening of conditions may be required.[1]
Catalyst Decomposition 1. Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvent can poison the catalyst. 2. High Reaction Temperature: Excessive heat can lead to catalyst degradation. 3. Incompatible Functional Groups: Certain functional groups on the substrates can poison the catalyst.1. Ensure all reagents and solvents are rigorously dried and degassed. 2. Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective. 3. If catalyst poisoning is suspected from a functional group, consider using a different catalyst system or protecting the problematic group.
Troubleshooting Workflow

The following diagram illustrates a logical workflow to troubleshoot common issues in the Buchwald-Hartwig synthesis of 4-aryl-1,4-benzoxazines.

G start Low or No Product check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK successful_reaction Successful Reaction check_reagents->successful_reaction Issue Found & Resolved screen_ligands Screen Different Ligands check_conditions->screen_ligands Conditions OK check_conditions->successful_reaction Issue Found & Resolved screen_bases Screen Different Bases screen_ligands->screen_bases No Improvement screen_ligands->successful_reaction Improvement screen_solvents Screen Different Solvents screen_bases->screen_solvents No Improvement screen_bases->successful_reaction Improvement optimize_catalyst Optimize Catalyst Loading screen_solvents->optimize_catalyst No Improvement screen_solvents->successful_reaction Improvement optimize_catalyst->successful_reaction Improvement

A logical workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the synthesis of 4-aryl-1,4-benzoxazines?

A1: The optimal catalyst and ligand choice is highly substrate-dependent. However, for the N-arylation of 1,4-benzoxazines, palladium pre-catalysts are generally preferred for their reliability in generating the active Pd(0) species. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, RuPhos), are often effective. It is recommended to perform a screen of several ligands to identify the best one for your specific substrate combination.

Q2: Which base should I use for my reaction?

A2: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates, but they can be incompatible with sensitive functional groups. For substrates with such groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they may require higher reaction temperatures.[1] The solubility of the base is also a key factor; poor solubility can lead to low yields.[1]

Q3: What is the most suitable solvent for this reaction?

A3: Aprotic, non-polar, or polar aprotic solvents are commonly used. Toluene is a frequent and effective choice.[1] Other options include ethereal solvents like 1,4-dioxane and THF. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[1]

Q4: My aryl chloride substrate is unreactive. What can I do?

A4: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination due to the stronger C-Cl bond, making the oxidative addition step more difficult. To improve reactivity, consider using a more electron-rich and bulky phosphine ligand. Increasing the reaction temperature and catalyst loading might also be necessary.

Q5: How can I minimize side reactions?

A5: The most common side reaction is the hydrodehalogenation of the aryl halide. This is often influenced by the choice of ligand. Screening different ligands can help identify one that favors the desired amination pathway. Another potential side reaction is the formation of biaryl products through homocoupling of the aryl halide; this can often be minimized by optimizing the reaction stoichiometry and catalyst system.[1]

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of N-arylated products in reactions analogous to 4-aryl-1,4-benzoxazine synthesis. This data should serve as a starting point for your optimization.

Disclaimer: The following data is compiled from studies on N-arylation of various amines and may not be directly representative of 4-aryl-1,4-benzoxazine synthesis. It is intended for illustrative purposes to guide reaction optimization.

Effect of Different Ligands on Yield
LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Effect of Different Bases on Yield
BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDS Allows for the use of substrates with protic functional groups. Useful for low-temperature amination.The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and is often the weak base with the highest reaction rate.Expensive and can be difficult to stir on a large scale.
K₃PO₄ / K₂CO₃ Excellent functional group tolerance and economically attractive.Can require higher catalyst loadings and longer reaction times.

Experimental Protocols

General Protocol for the Synthesis of a Model 4-Aryl-1,4-Benzoxazine

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 1,4-benzoxazine with an aryl bromide.

Reagents and Materials:

  • 1,4-Benzoxazine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the 1,4-benzoxazine and aryl bromide to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,4-benzoxazine.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Oven-dry glassware add_solids Add Pd-precatalyst, ligand, base, benzoxazine, and aryl bromide under inert atmosphere prep_glassware->add_solids add_solvent Add anhydrous, degassed solvent add_solids->add_solvent heat_stir Heat and stir reaction mixture add_solvent->heat_stir monitor Monitor progress (TLC/GC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through Celite cool->filter extract Wash with water and brine filter->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

A typical experimental workflow for the synthesis.

Signaling Pathways and Logical Relationships

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)(X) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amine [L-Pd(II)(Ar)(HNR'R'')]X PdII_halide->PdII_amine Amine Coordination (HNR'R'') PdII_amido L-Pd(II)(Ar)(NR'R'') PdII_amine->PdII_amido Deprotonation (Base) PdII_amido->Pd0 Reductive Elimination (Ar-NR'R'')

The catalytic cycle of the Buchwald-Hartwig amination.

References

How to improve the solubility of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the aqueous solubility of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one?

The standard initial approach is to create a concentrated stock solution in a high-purity, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro studies due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations.[1][2]

Initial Protocol:

  • Weigh out a precise amount of the compound.

  • Add a calculated volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).

  • Facilitate dissolution by vortexing, gentle warming (37°C), or sonication.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What can I do?

This is a common issue known as "precipitation upon dilution" and occurs when the compound's solubility in the final aqueous medium is exceeded. The final concentration of DMSO should typically be kept low (e.g., <0.5%, and often <0.1%) to prevent solvent-induced artifacts or cytotoxicity in cell-based assays.[1]

If precipitation occurs, consider the following troubleshooting steps, outlined in the workflow diagram below:

  • Lower the final compound concentration: Determine if a lower concentration is still effective for your assay.

  • Adjust the pH of the assay buffer: This is often the most effective strategy for amine-containing compounds.

  • Incorporate a co-solvent: Use a less cytotoxic solvent in combination with DMSO.

  • Utilize solubility enhancers: Employ agents like cyclodextrins to form soluble complexes.

G cluster_start Start: Solubility Issue cluster_end Outcome start Compound precipitates in aqueous assay buffer ph_adjust ph_adjust start->ph_adjust Recommended First Step cosolvent cosolvent start->cosolvent Alternative Step cyclodextrin cyclodextrin start->cyclodextrin For persistent issues particle_size particle_size start->particle_size Advanced Method end_node Solubility Improved Proceed with Assay ph_adjust->end_node If successful ph_desc ph_desc ph_adjust->ph_desc ph_adjust->cosolvent If pH change is insufficient cosolvent->end_node If successful cosolvent_desc cosolvent_desc cosolvent->cosolvent_desc cosolvent->cyclodextrin If co-solvents are insufficient cyclodextrin->end_node If successful cyclo_desc cyclo_desc cyclodextrin->cyclo_desc particle_size->end_node If successful particle_desc particle_desc particle_size->particle_desc

Q3: How does pH adjustment improve the solubility of this specific compound?

6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one contains an amino group (-NH2), which is basic.[3][4] In neutral or alkaline solutions, this group is uncharged, and the molecule is less soluble in water. By lowering the pH of the aqueous buffer, the amino group accepts a proton (H+) to become a positively charged ammonium salt (R-NH3+).[5][6] This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[7][8] A buffer pH between 4.0 and 6.5 is a good starting point for experimentation.

G

Q4: Which co-solvents can be used, and what are the recommended concentrations?

Co-solvents are water-miscible organic reagents used to increase the solubility of hydrophobic compounds.[9] While DMSO is the most common, others can be used, but their potential for cytotoxicity must always be evaluated in the specific assay system being used.

Co-SolventTypical Max. Concentration (v/v)Notes
DMSO (Dimethyl sulfoxide)0.1% - 0.5%Widely used, but can have biological effects at higher concentrations.[1]
Ethanol 0.1% - 1.0%Can be more cytotoxic than DMSO for some cell lines.[10]
PEG 400 (Polyethylene glycol 400)0.5% - 2.0%Generally well-tolerated; often used in in vivo formulations.[2]
Propylene Glycol 0.5% - 2.0%Similar properties to PEG 400.[11]

Note: The listed concentrations are general starting points. The maximum tolerable concentration must be determined experimentally for your specific cell line and assay duration.

Q5: When and how should I use cyclodextrins to improve solubility?

Cyclodextrins should be considered when pH adjustment and co-solvents are insufficient or not viable for your experimental system. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12] They act as "host" molecules, encapsulating the poorly soluble "guest" compound (6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one) within their cavity. This host-guest inclusion complex effectively shields the hydrophobic compound from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions.[13][14]

Commonly Used Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

G

Experimental Protocols

Protocol 1: Kinetic Solubility Screening Assay

This protocol allows you to rapidly test the solubility of your compound under various buffer conditions (e.g., different pH, co-solvents, or cyclodextrins).

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • A series of aqueous buffers (e.g., PBS at pH 7.4, Acetate buffer at pH 5.0, Phosphate buffer at pH 6.0).

  • 96-well clear bottom plate.

  • Plate reader capable of measuring absorbance or turbidity.

Methodology:

  • Add 198 µL of each test buffer to different wells of the 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final compound concentration of 100 µM (and 1% DMSO). Create a buffer-only control with 2 µL of DMSO.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Interpretation: Higher absorbance values indicate higher levels of precipitation and thus, lower solubility. The buffer system that results in the lowest absorbance reading is the most suitable for solubilizing your compound.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple method for preparing a stock solution using cyclodextrins.

Materials:

  • 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one (solid powder).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Desired aqueous buffer (e.g., PBS, pH 7.4).

Methodology:

  • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as the vehicle.

  • Weigh the required amount of the compound to make a final desired concentration (e.g., 1 mM).

  • Add the compound powder directly to the 10% HP-β-CD solution.

  • Vortex the mixture vigorously.

  • Place the solution on a shaker or rotator overnight at room temperature to allow for complex formation.

  • The following day, centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant. This is your soluble compound-cyclodextrin complex stock solution. The exact concentration should be confirmed analytically if required.

References

Addressing stability issues of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, focusing on its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in aqueous solutions?

A1: The stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in aqueous solutions can be influenced by several factors, including:

  • pH: The compound contains a lactam ring which is susceptible to hydrolysis under both acidic and basic conditions. The amino group can also be protonated at low pH, potentially altering the molecule's reactivity.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, such as hydrolysis.

  • Light: Exposure to ultraviolet (UV) or even ambient light may lead to photodegradation. It is advisable to protect solutions from light.

  • Presence of Nucleophiles: The benzoxazinone ring system can be susceptible to nucleophilic attack, which can lead to ring-opening.[1] Buffers and other components in the solution should be chosen carefully.

  • Oxidizing Agents: The amino group and the heterocyclic ring may be susceptible to oxidation.

Q2: What are the likely degradation products of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in an aqueous solution?

A2: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the chemistry of related benzoxazinone derivatives, the primary degradation pathway is likely hydrolysis of the lactam bond. This would result in the formation of an amino acid derivative. Other potential degradation products could arise from oxidation or other rearrangements.

Q3: How can I monitor the stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in my experiments?

A3: The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound from its potential degradation products over time. A detailed experimental protocol is provided in this guide.

Q4: Are there any general handling precautions I should take when preparing aqueous solutions of this compound?

A4: Yes, to minimize degradation during solution preparation and storage, consider the following:

  • Use high-purity water and solvents.

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions at low temperatures (e.g., 2-8 °C) and protected from light.

  • Consider using buffers to maintain a pH where the compound is most stable, which may need to be determined experimentally (often near neutral pH for many compounds).

  • Avoid unnecessarily high temperatures when dissolving the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. Hydrolysis due to pH. Investigate the stability at different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH range. Use appropriate buffers to maintain the desired pH.
Temperature sensitivity. Prepare and store solutions at reduced temperatures (e.g., on ice during use, and at 2-8 °C for short-term storage). Avoid heating the solution.
Photodegradation. Protect the solution from light by using amber vials or covering the container with aluminum foil during experiments and storage.
Appearance of multiple new peaks in the chromatogram. Complex degradation pathway. This may indicate multiple degradation products. LC-MS/MS analysis can be employed to identify the mass of the degradation products and help elucidate the degradation pathway.
Interaction with solution components. Evaluate the compatibility of the compound with all components of your aqueous medium, including buffers and any additives.
Precipitation of the compound from the solution. Poor aqueous solubility. The compound may have limited solubility in water. Consider the use of a co-solvent (e.g., DMSO, ethanol) at a low percentage, ensuring it does not interfere with your experiment or the compound's stability. Always verify the solubility at the intended concentration and temperature.
Degradation to a less soluble product. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol for Assessing the Aqueous Stability of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one using HPLC-UV

1. Objective: To determine the rate of degradation of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in aqueous solutions under specific pH, temperature, and light conditions.

2. Materials:

  • 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of desired pH (e.g., phosphate, acetate, or citrate buffers)

  • Calibrated HPLC system with a UV detector and a C18 reverse-phase column

  • Calibrated pH meter

  • Temperature-controlled incubator/water bath

  • Amber HPLC vials

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Prepare the aqueous test solutions by diluting the stock solution with the desired buffered aqueous solution to a final concentration (e.g., 10 µg/mL).

    • Prepare separate test solutions for each condition to be tested (e.g., different pH values, temperatures).

    • For photostability testing, prepare an additional set of samples in clear vials.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C).

    • For photostability, expose the clear vials to a controlled light source, while keeping the amber vials (dark control) at the same temperature.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

    • Immediately analyze the samples by HPLC. A generic starting HPLC method is provided below. Method optimization may be required.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Determined by a UV scan of the compound (likely in the 250-350 nm range).

      • Column Temperature: 30°C

  • Data Analysis:

    • Calculate the percentage of the initial concentration of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one remaining at each time point.

    • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution of Compound B Prepare Aqueous Test Solutions (Buffered) A->B C Incubate under Controlled Conditions (pH, Temp, Light) B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC-UV D->E F Quantify Remaining Compound E->F G Determine Degradation Rate and Half-life F->G

Caption: Workflow for assessing the stability of the compound.

cluster_pathway Plausible Hydrolytic Degradation Pathway Compound 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Intermediate Ring-Opened Intermediate Compound->Intermediate H2O (Acid or Base Catalyzed) Lactam Hydrolysis Product 2-Amino-5-(1-carboxy-1-methylethylamino)benzoic acid (Hydrolysis Product) Intermediate->Product

Caption: Potential hydrolytic degradation of the compound.

cluster_troubleshooting Troubleshooting Logic for Stability Issues Start Instability Observed (e.g., Rapid Degradation) CheckpH Is the solution pH controlled with a buffer? Start->CheckpH CheckTemp Is the experiment run at elevated temperatures? CheckpH->CheckTemp Yes SolutionA Determine optimal pH range and use appropriate buffer. CheckpH->SolutionA No CheckLight Is the solution protected from light? CheckTemp->CheckLight No SolutionB Perform experiments at lower temperatures. CheckTemp->SolutionB Yes CheckComponents Are there reactive components in the medium? CheckLight->CheckComponents Yes SolutionC Use amber vials or protect from light. CheckLight->SolutionC No SolutionD Test for compatibility with individual solution components. CheckComponents->SolutionD Yes

Caption: Decision tree for troubleshooting stability problems.

References

Minimizing byproduct formation during catalyst-based cycloisomerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst-based cycloisomerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation, helping researchers, scientists, and drug development professionals optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction produces a significant amount of the wrong regioisomer.

Q: I am observing a mixture of regioisomers (e.g., 5-exo vs. 6-endo cyclization products) or constitutional isomers. How can I improve the selectivity for my desired product?

A: Regioselectivity in cycloisomerization is a common challenge that is heavily influenced by the catalyst system, solvent, and substrate electronics. Here are several parameters you can adjust to favor the formation of your desired isomer.

Troubleshooting Steps:

  • Modify the Catalyst's Ligand: The steric and electronic properties of the ligands on the metal catalyst are primary drivers of regioselectivity.[1]

    • Steric Hindrance: Bulky ligands can block certain reaction pathways, favoring the formation of a specific isomer. Experiment with a range of phosphine or N-heterocyclic carbene (NHC) ligands of varying sizes.[2][3]

    • Electronic Effects: The electron-donating or withdrawing nature of a ligand can alter the electron density at the metal center, influencing its interaction with the substrate and directing the cyclization pathway.[4] For instance, in gold-catalyzed reactions, the choice between different phosphine ligands can dramatically shift the product ratio from one isomer to another.[5]

  • Change the Solvent: The polarity and coordinating ability of the solvent can stabilize different transition states, thereby altering the product ratio.[6]

    • Nonpolar solvents may favor certain cyclization pathways, while polar solvents can promote others, sometimes leading to a reversal in selectivity.[6]

    • In some palladium-catalyzed reactions, switching from a nonpolar to a polar solvent can completely change which functional group undergoes oxidative addition, thus dictating the final product.[6]

  • Adjust the Reaction Temperature: Temperature can influence the energy barriers of competing reaction pathways.

    • Lowering the temperature often increases selectivity, as the reaction is more likely to proceed through the pathway with the lowest activation energy.[7] Conversely, higher temperatures can sometimes overcome a higher energy barrier to a desired product, but may also lead to decomposition.

  • Modify the Metal Center: Different transition metals can exhibit distinct selectivities for the same substrate due to their intrinsic electronic properties and preferred coordination geometries.[8] If using a palladium catalyst, for example, exploring a ruthenium-based system might provide the alternative regioisomer.[8]

Data Presentation: Ligand-Controlled Selectivity

The choice of ligand can dramatically alter the outcome of a cycloisomerization reaction. The following table illustrates the ligand effect on the product distribution in a gold(I)-catalyzed double cycloisomerization of a 1,11-dien-3,9-diyne benzoate.

EntryCatalyst (Ligand)Product Ratio (4a : 5a)Combined Yield (%)
1A (IPr)>20 : 175
2B (JohnPhos)4.5 : 168
3C (XPhos)<1 : 727
4D (tBuXPhos)<1 : 1017
5C (XPhos) at 80°C<1 : 5060

Data synthesized from a study on gold-catalyzed double cycloisomerization.[5] Products 4a and 5a are distinct isomeric products.

Issue 2: My reaction has a low yield and I suspect catalyst deactivation.

Q: My reaction is sluggish, stalls before completion, or produces significant decomposition products. What are the common causes of catalyst deactivation and how can I prevent them?

A: Low yields are often a symptom of catalyst deactivation, where the active catalytic species is consumed by side reactions, impurities, or thermal degradation.[9][10]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Many catalysts, particularly those in a low oxidation state (e.g., Pd(0)), are sensitive to oxygen.[10]

    • Rigorously degas your solvents and reagents.

    • Set up the reaction under a positive pressure of an inert gas like nitrogen or argon. See the detailed protocols below for proper technique.[3][11]

  • Use High-Purity Reagents and Solvents: Impurities are a common cause of catalyst poisoning.

    • Water: Can hydrolyze sensitive catalysts or participate in unwanted side reactions. Use freshly dried solvents.

    • Other Contaminants: Feedstock impurities can bind to the catalyst's active sites, rendering them inactive.[10][12] Purify your starting materials if necessary.

  • Optimize Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can lead to catalyst decomposition (sintering) or promote undesired side reactions.[12]

    • Run the reaction at the lowest temperature that provides a reasonable rate.

    • If you observe the formation of insoluble black particles (often indicative of metal precipitation), the temperature is likely too high.

  • Evaluate Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side reactions or the formation of inactive catalyst aggregates.[13] Conversely, insufficient loading will result in low conversion.[13] An optimal loading must be determined experimentally.

  • Consider Catalyst Reactivation: In some cases, a deactivated catalyst can be regenerated. For instance, palladium(0) nanoparticles formed from the reduction of a Pd(II) catalyst can sometimes be re-oxidized to the active state, although preventing deactivation is a better strategy.[14]

Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting byproduct formation in cycloisomerization reactions.

G Start Problem: Significant Byproduct Formation Check_Purity 1. Check Reagent Purity & Inert Conditions Start->Check_Purity Impure Impure/Wet? Check_Purity->Impure Purify Purify/Dry Reagents & Improve Inert Setup Impure->Purify Yes Optimize_Ligand 2. Optimize Ligand Impure->Optimize_Ligand No Purify->Check_Purity Ligand_Effect Observe Change? Optimize_Ligand->Ligand_Effect Optimize_Solvent 3. Optimize Solvent Ligand_Effect->Optimize_Solvent No Success Problem Solved Ligand_Effect->Success Yes Solvent_Effect Observe Change? Optimize_Solvent->Solvent_Effect Optimize_Temp 4. Optimize Temperature Solvent_Effect->Optimize_Temp No Solvent_Effect->Success Yes Temp_Effect Observe Change? Optimize_Temp->Temp_Effect Temp_Effect->Start No, Re-evaluate Mechanism Temp_Effect->Success Yes

Caption: A workflow for troubleshooting byproduct formation.

Issue 3: My reaction is giving a mixture of products from different mechanistic pathways (e.g., cycloisomerization vs. ene reaction).

Q: Instead of the expected cycloisomerization product, I am getting byproducts from a competing ene reaction or another rearrangement. How can I control the reaction pathway?

A: The ability of a catalyst to favor one mechanistic manifold over another is a key aspect of reaction development. Enyne cycloisomerizations, for example, can proceed through various pathways depending on the catalyst and conditions.

Troubleshooting Steps:

  • Change the Catalyst Metal: This is often the most effective strategy. For instance, while palladium catalysts might favor an ene-type reaction, a ruthenium or rhodium catalyst might promote the desired cycloisomerization pathway for the same substrate.[8]

  • Modify Ligands and Additives: Ligands can influence the geometry of the metal-substrate complex, thereby favoring one pathway over another. In some cases, the addition of a co-catalyst or additive can completely switch the reaction mechanism.

  • Adjust the Solvent: The solvent can influence which intermediates are stabilized. A change in solvent might disfavor the transition state leading to the byproduct. For example, palladium-catalyzed reactions can show high sensitivity to solvent polarity, which can be exploited to control selectivity.[6]

Data Presentation: Temperature and Solvent Effects on Selectivity

Reaction conditions can significantly impact product distribution by favoring different mechanistic pathways.

Table 2: Effect of Temperature on Product Distribution

Temperature (°C)Product A (Desired) Yield (%)Byproduct B Yield (%)Notes
258510High selectivity at room temperature.
607025Increased byproduct formation at higher temperatures.
1004055Byproduct becomes the major product at high temperatures.

This is a representative table illustrating a common trend. Actual results are system-dependent. Higher temperatures can lower selectivity by providing enough energy to overcome the activation barrier for a competing pathway.[7][12]

Table 3: Effect of Solvent on Product Distribution

SolventDielectric ConstantProduct A (Desired) Yield (%)Byproduct B Yield (%)
Toluene2.490<5
THF7.66530
Acetonitrile37.51580

This is a representative table. In many palladium-catalyzed reactions, solvent polarity can dramatically influence reaction rates and selectivity.[6] In this hypothetical case, a nonpolar solvent favors the desired product.

Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

Many cycloisomerization catalysts are sensitive to air and moisture.[11] This protocol describes a standard method for setting up a reaction under an inert atmosphere using a balloon.[2][3]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Balloon filled with nitrogen or argon.

  • Needles (one for gas inlet, one for outlet).

  • Syringes for liquid transfer.

  • Degassed solvents and reagents.

Procedure:

  • Prepare Glassware: Flame-dry the reaction flask under vacuum or oven-dry it at >120°C for several hours. Allow it to cool in a desiccator or under a stream of inert gas.[3]

  • Seal the System: Once the flask is cool to the touch, place a magnetic stir bar inside and fold a rubber septum over the ground-glass joint. Clamp the flask securely.[2]

  • Purge the Flask: Insert the needle from the inert gas-filled balloon through the septum. Insert a second, shorter "outlet" needle to act as a vent.[3]

  • Allow the inert gas to flush the flask for 5-10 minutes to displace all the air. The positive pressure from the balloon will push the air out through the vent needle.[3]

  • Establish Positive Pressure: Remove the outlet needle first. The balloon will remain inflated, maintaining a slight positive pressure inside the flask, which prevents air from entering.[3]

  • Add Reagents: Add degassed solvents and liquid reagents via syringe. Add solid reagents quickly by briefly removing the septum under a positive flow of inert gas (if a Schlenk line is available) or use a solid addition funnel.

Protocol 2: Degassing Solvents

Removing dissolved oxygen from solvents is critical for the stability of many catalysts. Sparging (bubbling) is a common and effective method.[5]

Materials:

  • Solvent to be degassed in a flask (e.g., Schlenk flask).

  • Inert gas source (nitrogen or argon) with tubing.

  • A long needle or glass pipette.

  • A short outlet needle.

Procedure:

  • Place the solvent in a flask, filling it no more than three-quarters full. Seal the flask with a rubber septum.

  • Insert a long needle connected to the inert gas line, ensuring its tip is submerged below the solvent surface.

  • Insert a short outlet needle into the septum, ensuring its tip is in the headspace above the solvent.

  • Begin a slow but steady flow of the inert gas. You should see bubbles forming in the solvent.

  • Sparge the solvent for 20-30 minutes for every 500 mL of solvent. The time required depends on the solvent volume and the sensitivity of the reaction.

  • After degassing, remove the long needle from the liquid (but keep it in the headspace) and then remove the outlet needle. Finally, remove the gas inlet needle. The solvent is now ready to be used. For long-term storage, use a properly sealed flask like a Strauss flask.

Visualizations: Mechanistic and Relational Diagrams

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Catalyst Catalyst (Metal, Ligands) Selectivity Selectivity (Regio-, Chemo-) Catalyst->Selectivity Rate Reaction Rate Catalyst->Rate Solvent Solvent (Polarity, Coordination) Solvent->Selectivity Solvent->Rate Temperature Temperature Temperature->Selectivity Temperature->Rate Yield Yield / Stability Temperature->Yield Concentration Concentration (Catalyst Loading) Concentration->Rate Concentration->Yield

Caption: Key parameters influencing reaction outcomes.

G cluster_pathways Competing Pathways Enyne + [M] Enyne + [M] Intermediate_A Intermediate_A Enyne + [M]->Intermediate_A Coordination Product_Desired Desired Cyclic Product Intermediate_A->Product_Desired Pathway 1 (e.g., Cycloisomerization) Product_Byproduct Byproduct Intermediate_A->Product_Byproduct Pathway 2 (e.g., Ene Reaction)

Caption: Simplified divergent reaction pathways.

References

Technical Support Center: Scaling Up the Synthesis of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory synthesis and scale-up of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating the synthesis of this compound.

Experimental Workflow Overview

The synthesis of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one is typically achieved through a two-step process. The first step involves the synthesis of the nitro-intermediate, 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The second step is the reduction of the nitro group to the desired amine. The following diagram illustrates the general workflow.

Synthesis_Workflow General Synthesis Workflow cluster_0 Step 1: Synthesis of Nitro Intermediate cluster_1 Step 2: Reduction to Amino Product Start Starting Materials: 4-Nitro-2-aminophenol α-Bromoisobutyryl bromide Reaction1 Cyclization Reaction Start->Reaction1 Purification1 Purification of 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Reaction1->Purification1 Nitro_Intermediate 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Purification1->Nitro_Intermediate Reaction2 Nitro Group Reduction Nitro_Intermediate->Reaction2 Purification2 Purification of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Reaction2->Purification2 Final_Product Final_Product Purification2->Final_Product Final Product

Caption: General two-step workflow for the synthesis of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one.

Experimental Protocols

Protocol 1: Synthesis of 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

This protocol describes the cyclization reaction to form the nitro-intermediate.

Materials:

  • 4-Nitro-2-aminophenol

  • α-Bromoisobutyryl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Nitro-2-aminophenol in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add α-Bromoisobutyryl bromide to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add powdered sodium bicarbonate to the reaction mixture and continue stirring for an additional 3 hours at room temperature.

  • Quench the reaction by pouring the mixture into a beaker of distilled water.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with distilled water.

  • Purify the crude product by recrystallization from ethanol to obtain 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a solid.

Protocol 2: Reduction of 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

This protocol details the reduction of the nitro-intermediate to the final amino product using catalytic hydrogenation.

Materials:

  • 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve the 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent such as methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can typically range from 5-10 mol% relative to the substrate.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that these values may require optimization for specific laboratory conditions and scale.

Table 1: Synthesis of 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

ParameterValueNotes
Reactants
4-Nitro-2-aminophenol1.0 eq
α-Bromoisobutyryl bromide1.1 eq
Sodium bicarbonate2.0 eq
Solvent Anhydrous DMF
Temperature 0°C to Room Temp.
Reaction Time 4 hours
Typical Yield 75-85%After recrystallization
Purity >95%By NMR/HPLC

Table 2: Reduction of 6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

ParameterValueNotes
Reactants
6-nitro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one1.0 eq
Catalyst 10% Pd/C5-10 mol%
Solvent Methanol or Ethanol
Hydrogen Pressure 1-4 atm
Temperature Room Temperature
Reaction Time 2-6 hoursMonitor by TLC/HPLC
Typical Yield 90-98%After workup
Purity >98%By NMR/HPLC

Troubleshooting Guides and FAQs

Step 1: Synthesis of Nitro Intermediate - Troubleshooting

Troubleshooting_Step1 Troubleshooting: Synthesis of Nitro Intermediate Problem1 Low or No Product Formation Cause1_1 Incomplete reaction Problem1->Cause1_1 Possible Causes Cause1_2 Moisture in reaction Problem1->Cause1_2 Possible Causes Problem2 Multiple Side Products Observed Cause2_1 Reaction temperature too high Problem2->Cause2_1 Possible Causes Cause2_2 Impure starting materials Problem2->Cause2_2 Possible Causes Solution1_1_1 Increase reaction time Cause1_1->Solution1_1_1 Solutions Solution1_1_2 Slightly increase temperature (monitor for degradation) Solution1_1_1->Solution1_1_2 Solution1_2_1 Use freshly dried anhydrous DMF Cause1_2->Solution1_2_1 Solutions Solution1_2_2 Ensure inert atmosphere (N2 or Ar) Solution1_2_1->Solution1_2_2 Solution2_1_1 Maintain 0°C during addition of α-bromoisobutyryl bromide Cause2_1->Solution2_1_1 Solutions Solution2_2_1 Recrystallize 4-nitro-2-aminophenol Cause2_2->Solution2_2_1 Solutions Solution2_2_2 Distill α-bromoisobutyryl bromide Solution2_2_1->Solution2_2_2

Caption: Troubleshooting guide for the synthesis of the nitro intermediate.

FAQs for Step 1:

  • Q: My reaction is very slow. What can I do?

    • A: Ensure that your reagents are pure and the solvent is anhydrous. If the reaction is still slow, you can try slightly increasing the reaction temperature after the initial addition at 0°C. However, monitor the reaction closely for the formation of side products.

  • Q: I am getting a dark-colored product. Why?

    • A: Dark coloration can indicate the presence of impurities from the starting materials or side reactions. Ensure high purity of the 4-nitro-2-aminophenol. Recrystallization of the final product should help in removing colored impurities.

Step 2: Reduction to Amino Product - Troubleshooting

Troubleshooting_Step2 Troubleshooting: Nitro Group Reduction Problem1 Incomplete Reduction Cause1_1 Insufficient hydrogen pressure Problem1->Cause1_1 Possible Causes Cause1_2 Poor mixing Problem1->Cause1_2 Possible Causes Cause1_3 Deactivated catalyst Problem1->Cause1_3 Possible Causes Problem2 Catalyst Poisoning Cause2_1 Impurities in the substrate Problem2->Cause2_1 Possible Causes Cause2_2 Sulfur or halogen contaminants Problem2->Cause2_2 Possible Causes Solution1_1_1 Increase hydrogen pressure Cause1_1->Solution1_1_1 Solutions Solution1_2_1 Increase stirring speed Cause1_2->Solution1_2_1 Solutions Solution1_3_1 Use fresh catalyst Cause1_3->Solution1_3_1 Solutions Solution2_1_1 Ensure high purity of the nitro-intermediate Cause2_1->Solution2_1_1 Solutions Solution2_2_1 Purify starting materials thoroughly Cause2_2->Solution2_2_1 Solutions

Caption: Troubleshooting guide for the nitro group reduction step.

FAQs for Step 2:

  • Q: The hydrogenation reaction has stalled. What should I do?

    • A: A stalled reaction is often due to catalyst deactivation. You can try carefully adding more fresh catalyst to the reaction mixture. Ensure that the starting material is free of impurities that could poison the catalyst, such as sulfur-containing compounds. Also, check for leaks in your hydrogenation apparatus.

  • Q: Is catalytic hydrogenation the only method for the nitro reduction?

    • A: No, other methods such as using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) can also be effective. However, catalytic hydrogenation is often preferred due to milder reaction conditions and cleaner workup.

  • Q: How can I improve the filtration of the Pd/C catalyst after the reaction?

    • A: Filtering through a pad of diatomaceous earth (Celite®) is highly recommended. This prevents the fine catalyst particles from passing through the filter paper. Ensure the pad is well-settled before starting the filtration.

This technical support center provides a comprehensive guide for the synthesis of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one. For further assistance, please consult relevant chemical literature and safety data sheets for all reagents used.

Resolving inconsistencies in biological assay results with benzoxazinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers resolve inconsistencies in biological assay results involving benzoxazinone compounds.

Frequently Asked Questions (FAQs)

Q1: My benzoxazinone compound shows variable activity across replicate experiments. What are the potential causes?

A1: Variability in assay results with benzoxazinone compounds can stem from several factors:

  • Compound Solubility: Benzoxazinones, like many heterocyclic compounds, can have poor aqueous solubility.[1][2] This can lead to inconsistent concentrations in your assay wells, resulting in variable activity. Precipitation of the compound during the assay is a common issue.

  • Compound Stability: Some benzoxazinone derivatives can be unstable under specific assay conditions (e.g., pH, temperature, presence of certain reagents), leading to degradation and loss of activity over time.[3][4] Ring-opening of the benzoxazinone core has been reported, which can render the compound inactive.[5]

  • Cytotoxicity: The compound may be cytotoxic to the cells used in the assay at the tested concentrations.[6][7][8] This can mask the specific intended effect of the compound and lead to a general decrease in cell viability, which might be misinterpreted as on-target activity.

  • Non-Specific Binding: The compound might be binding to unintended proteins or surfaces in the assay, reducing its effective concentration available to bind to the target.[9][10]

Q2: I observe a significant drop in the IC50 value of my benzoxazinone compound when I change the assay buffer. Why is this happening?

A2: A change in the IC50 value with different assay buffers is often linked to issues with compound solubility and stability.[1][11]

  • pH-Dependent Solubility: The solubility of your benzoxazinone compound may be highly dependent on the pH of the buffer. A change in pH could either increase or decrease its solubility, thereby altering the concentration of the compound in solution and affecting the measured IC50.

  • Buffer Components: Components of the buffer, such as salts or detergents, can influence compound solubility and stability. Some additives might be necessary to keep the compound in solution, while others could promote precipitation or degradation.

Q3: My benzoxazinone compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?

A3: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[3]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Cytotoxicity: The compound could be cytotoxic at concentrations required to see a specific effect, leading to a general shutdown of cellular processes and masking any target-specific activity.[12][13]

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in stock solutions or assay plates.

  • High variability between replicate wells.

  • Non-reproducible dose-response curves.

Troubleshooting Steps:

  • Assess Solubility: Determine the kinetic solubility of your benzoxazinone compound in the assay buffer.

  • Optimize Solvent: While DMSO is a common solvent, its concentration in the final assay should be kept low (typically <1%). Consider co-solvents like PEG3350 or glycerol if solubility in DMSO is limited.[11]

  • Modify Assay Protocol:

    • Pre-dilute the compound in a manner that minimizes precipitation.

    • Increase the incubation temperature if the compound is more soluble at higher temperatures and the assay components are stable.

    • Include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations in the assay buffer to improve solubility.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of the benzoxazinone compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 1 mM, 500 µM, 250 µM, etc.).

  • Add 2 µL of each dilution to 98 µL of the assay buffer in a 96-well plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

Issue 2: Compound Instability

Symptoms:

  • Loss of activity over the time course of the experiment.

  • Appearance of new peaks in HPLC analysis of the compound after incubation in assay buffer.

Troubleshooting Steps:

  • Assess Stability: Incubate the benzoxazinone compound in the assay buffer for the duration of the experiment. Analyze the sample by HPLC or LC-MS at different time points to check for degradation.

  • Modify Incubation Conditions:

    • Reduce the incubation time if possible.

    • Adjust the pH of the assay buffer to a range where the compound is more stable.

    • Conduct the assay at a lower temperature.

  • Include Stabilizers: If the compound is susceptible to oxidation, consider adding antioxidants to the buffer.

Issue 3: Cytotoxicity Masking Specific Activity

Symptoms:

  • In cell-based assays, a steep drop-off in the dose-response curve.

  • Similar IC50 values across different cell lines or assays measuring general cell health.

Troubleshooting Steps:

  • Run a Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay using the same cell line and conditions.

  • Determine Therapeutic Window: Compare the IC50 from the functional assay with the CC50 (cytotoxic concentration 50%) from the cytotoxicity assay. A therapeutic window exists if the compound is active at concentrations significantly below its cytotoxic level.

  • Reduce Exposure Time: If cytotoxicity is observed, try reducing the incubation time of the compound with the cells.

Table 1: Example Cytotoxicity Data for Benzoxazinone Compounds

CompoundFunctional Assay IC50 (µM)Cytotoxicity CC50 (µM) (Vero Cells)Selectivity Index (CC50/IC50)
Benzoxazinone A5.2>100>19.2
Benzoxazinone B15.885.35.4
Benzoxazinone C75.192.51.2

Data is illustrative. A higher selectivity index is desirable.

Issue 4: Non-Specific Binding and Assay Interference

Symptoms:

  • High background signal in the assay.

  • "Flat" structure-activity relationship (SAR), where structurally similar compounds have similar activity.[1]

  • Activity is sensitive to changes in protein concentration.

Troubleshooting Steps:

  • Include Bovine Serum Albumin (BSA): Add BSA (0.1-1 mg/mL) to the assay buffer. BSA can block non-specific binding sites on plasticware and other proteins.

  • Vary Target Concentration: If possible, perform the assay at different concentrations of the target protein. A true inhibitor's IC50 should not be significantly affected by the enzyme concentration, whereas a non-specific binder's apparent activity may change.

  • Use Counter-Screens: Test the compound in an assay with a structurally unrelated target to check for promiscuous activity.

  • Detergent Effects: If using detergents to improve solubility, be aware that they can also disrupt protein-protein interactions and lead to false positives. Run controls with detergent alone.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results Inconsistent_Results Inconsistent Assay Results Check_Solubility Assess Compound Solubility Inconsistent_Results->Check_Solubility Check_Stability Evaluate Compound Stability Inconsistent_Results->Check_Stability Check_Cytotoxicity Perform Cytotoxicity Assay Inconsistent_Results->Check_Cytotoxicity Check_Nonspecific Investigate Non-specific Effects Inconsistent_Results->Check_Nonspecific Optimize_Assay Optimize Assay Conditions Check_Solubility->Optimize_Assay Check_Stability->Optimize_Assay Check_Cytotoxicity->Optimize_Assay Check_Nonspecific->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: Troubleshooting workflow for inconsistent assay results.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Benzoxazinone Benzoxazinone Compound Benzoxazinone->Kinase2

Caption: Inhibition of a signaling pathway by a benzoxazinone.

G cluster_workflow Cell-Based Assay Workflow Cell_Seeding Seed Cells Compound_Treatment Treat with Benzoxazinone Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Lysis_or_Staining Cell Lysis or Staining Incubation->Lysis_or_Staining Signal_Detection Signal Detection Lysis_or_Staining->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis

Caption: A typical workflow for a cell-based assay.

References

Validation & Comparative

Confirming the Chemical Structure of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's chemical structure is a critical step in the research and development pipeline. This guide provides a comprehensive overview of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. We present predicted experimental data, detailed protocols, and a comparison with alternative analytical techniques.

The structural elucidation of novel or synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules often yield spectra with overlapping signals, making definitive assignments challenging. 2D NMR spectroscopy offers a powerful solution by correlating nuclear spins through chemical bonds or space, thereby resolving ambiguities and enabling a complete and confident structural assignment.[1][2][3]

Data Presentation: Predicted NMR Data for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D correlations for 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This data serves as a reference for researchers working with this molecule or structurally similar compounds.

Note: The following NMR data is predicted using computational algorithms and should be confirmed by experimental analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (NH)8.5 (s, 1H)-
2 (C)-75.0
2-CH₃ (x2)1.4 (s, 6H)25.0
3 (C=O)-175.0
4a (C)-115.0
5 (CH)6.2 (d, J=2.5 Hz, 1H)105.0
6 (C)-145.0
6-NH₂3.5 (s, 2H)-
7 (CH)6.4 (dd, J=8.5, 2.5 Hz, 1H)110.0
8 (CH)6.8 (d, J=8.5 Hz, 1H)120.0
8a (C)-130.0

Table 2: Expected 2D NMR Correlations

Proton (¹H)COSY (Correlated Protons)HSQC (Directly Bonded Carbon)HMBC (Correlated Carbons, 2-3 bonds)
1.4 (2-CH₃)-25.075.0 (C2)
3.5 (6-NH₂)--145.0 (C6), 105.0 (C5), 110.0 (C7)
6.2 (H5)6.4 (H7)105.0145.0 (C6), 120.0 (C8), 115.0 (C4a)
6.4 (H7)6.2 (H5), 6.8 (H8)110.0145.0 (C6), 120.0 (C8), 130.0 (C8a)
6.8 (H8)6.4 (H7)120.0110.0 (C7), 130.0 (C8a), 115.0 (C4a)
8.5 (NH)--175.0 (C3), 115.0 (C4a)

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolve 5-10 mg of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2D NMR Data Acquisition

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4]

  • Pulse Program: Standard COSY (e.g., cosygpmf)

  • Spectral Width: 10-12 ppm in both dimensions

  • Number of Increments: 256-512 in the indirect dimension (t₁)

  • Number of Scans: 2-4 per increment

  • Relaxation Delay: 1-2 seconds

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[4][5]

  • Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3)

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 0-180 ppm

  • Number of Increments: 128-256 in the indirect dimension (t₁)

  • Number of Scans: 4-8 per increment

  • Relaxation Delay: 1.5-2 seconds

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, and sometimes four in conjugated systems.[4][6]

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 0-200 ppm

  • Number of Increments: 256-512 in the indirect dimension (t₁)

  • Number of Scans: 8-16 per increment

  • Relaxation Delay: 2 seconds

  • Long-range Coupling Delay: Optimized for a J-coupling of 7-8 Hz.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical connections between the different 2D NMR experiments in confirming the chemical structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer cosy COSY Experiment (¹H-¹H Correlations) transfer->cosy hsqc HSQC Experiment (¹H-¹³C Direct Correlations) transfer->hsqc hmbc HMBC Experiment (¹H-¹³C Long-Range Correlations) transfer->hmbc process Process 2D NMR Data cosy->process hsqc->process hmbc->process correlate Correlate Spectral Data process->correlate confirm Confirm Chemical Structure correlate->confirm

Caption: Experimental workflow for 2D NMR analysis.

logical_relationships cluster_structure Structural Fragments cluster_experiments 2D NMR Experiments cluster_confirmation Structural Confirmation A Aromatic Spin System (H5, H7, H8) final_structure Final Structure Confirmed A->final_structure B Gem-dimethyl Group (2 x CH₃) B->final_structure C Heterocyclic Core C->final_structure cosy COSY cosy->A Identifies hsqc HSQC hsqc->B Connects to C2 hmbc HMBC hmbc->C Connects Fragments

Caption: Logical relationships in 2D NMR structural elucidation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or alternative information.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueAdvantagesDisadvantages
2D NMR Spectroscopy - Provides detailed connectivity information (through-bond and through-space).- Non-destructive.- Applicable to samples in solution.- Requires a relatively large amount of pure sample (mg scale).- Can be time-consuming for complex molecules.- Does not provide information on the absolute configuration without chiral auxiliaries.
X-ray Crystallography - Provides the absolute 3D structure of a molecule in the solid state.- Unambiguous determination of stereochemistry.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may differ from the solution-state conformation.
Mass Spectrometry (MS) - Provides highly accurate molecular weight and elemental composition (HRMS).- Fragmentation patterns can give structural clues.- Very high sensitivity (µg to ng scale).- Does not provide direct information on the connectivity of atoms or stereochemistry.- Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy - Provides information about the functional groups present in a molecule.- Quick and easy to perform.- Does not provide information on the carbon-hydrogen framework.- Complex spectra can be difficult to interpret fully.

References

Molecular docking studies of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

An important aspect of drug discovery and development is the use of in silico methods like molecular docking to forecast how a small molecule, like 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one, will interact with a protein target at the atomic level. This guide offers a comparative overview of molecular docking studies on related benzoxazinone derivatives against pertinent biological targets, even though there have been no specific molecular docking investigations on 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one. This manual offers a foundation for upcoming in silico research on the subject compound by evaluating the docking performance of comparable molecules.

Comparative Molecular Docking Performance of Benzoxazinone Derivatives

Numerous benzoxazinone derivatives have been examined for their inhibitory potential against a range of protein targets, most notably acetylcholinesterase (AChE), which is involved in Alzheimer's disease, and kinases like PI3K/mTOR, which are implicated in cancer. Below is a summary of the docking results for a few benzoxazinone derivatives against these targets.

Table 1: Molecular Docking Data for Acetylcholinesterase (AChE) Inhibitors
Compound/AlternativeTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference
Benzothiazole-Benzo[1][2]oxazin-3(4H)-one Hybrid (Compound 6d)Acetylcholinesterase4EY7-8.463Tyr341, Phe295, Tyr124, Trp286, Tyr337, Trp86[3]
Benzothiazole-Benzo[1][2]oxazin-3(4H)-one Hybrid (Compound 6f)Acetylcholinesterase4EY7-9.613Not specified[3]
Donepezil (Standard Inhibitor)Acetylcholinesterase4EY7-10.8Not specified[4][5]
Ginkgolide AAcetylcholinesterase4EY7-11.3Not specified[4][5]
Licorice glycoside D2Acetylcholinesterase4EY7-11.2Not specified[4][5]
Table 2: Molecular Docking Data for PI3K/mTOR Kinase Inhibitors
Compound/AlternativeTarget ProteinPDB IDIC50 (nM)Binding Energy (kcal/mol)Interacting ResiduesReference
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)PI3Kα4JPS0.63Not specifiedNot specified[6]
Kinase Inhibitor Library Hit (Compound 6943)PI3Kα4JPSNot specifiedNot specifiedNot specified[7][8]
Kinase Inhibitor Library Hit (Compound 34100)PI3Kα4JPSNot specifiedNot specifiedNot specified[7][8]

Experimental Protocols

The following is a generalized experimental protocol for molecular docking studies based on the methodologies reported in the cited literature.

Molecular Docking Protocol for Acetylcholinesterase Inhibitors
  • Protein and Ligand Preparation :

    • The 3D crystal structure of the target protein, human acetylcholinesterase (AChE), is obtained from the Protein Data Bank (PDB ID: 4EY7)[4].

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • The 3D structures of the benzoxazinone derivatives (ligands) are generated and optimized to their lowest energy conformation.

    • Appropriate charges and protonation states are assigned to both the protein and the ligands, suitable for physiological pH[9].

  • Docking Simulation :

    • A grid box is defined around the active site of AChE to specify the search space for the ligand[9].

    • Molecular docking is performed using software such as AutoDock or Glide. The docking algorithm explores various conformations of the ligand within the defined binding site[9].

    • A scoring function is used to estimate the binding affinity for each ligand pose, and the pose with the best score is considered the most probable binding mode[9].

  • Post-Docking Analysis :

    • The binding pose of the ligand is visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of AChE.

    • The docking scores are correlated with experimentally determined inhibitory activities (e.g., IC50 or Ki values) to validate the docking protocol[9].

Molecular Docking Protocol for Kinase Inhibitors
  • Protein and Ligand Preparation :

    • The X-ray crystal structure of the target kinase, such as PI3Kα (PDB ID: 4JPS), is retrieved from the Protein Data Bank[7][8].

    • The protein is prepared, which includes the removal of water molecules and co-crystalized inhibitors[7][8].

    • A library of potential kinase inhibitors, including benzoxazinone derivatives, is prepared by generating 3D structures and performing energy minimization[7][8].

  • Docking Protocol Validation and Virtual Screening :

    • The docking protocol is validated by re-docking the co-crystalized ligand into the active site of the kinase and comparing the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose[7][8].

    • Structure-based virtual screening is performed to dock the library of compounds into the defined binding pocket of the kinase[7][8].

  • Binding Affinity Calculation and Lead Optimization :

    • The binding affinities of the docked compounds are calculated using methods like MM-GBSA[7][8].

    • The best-scoring molecules are further analyzed for their interactions with the key amino acid residues in the active site.

    • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the top hits are predicted to assess their drug-likeness[7][8].

Visualizations

The following diagrams illustrate a typical workflow for molecular docking and a relevant signaling pathway where benzoxazinone derivatives might be active.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation Target Target Protein Selection & Preparation Grid Grid Generation around Active Site Target->Grid Ligand Ligand (e.g., Benzoxazinone) Preparation Dock Molecular Docking Ligand->Dock Grid->Dock Scoring Scoring & Ranking Dock->Scoring Analysis Pose Analysis & Interaction Mapping Scoring->Analysis Validation Experimental Validation (e.g., in vitro assays) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Benzoxazinone Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for benzoxazinone inhibitors.

References

Comparing the efficacy of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one vs. other CDK9 inhibitors

A Comparative Analysis of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives and Other Leading CDK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, making it a prime target in oncology.[1][3] Its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, ultimately triggering apoptosis in cancer cells.[1] This has spurred the development of numerous small molecule inhibitors targeting CDK9.

Quantitative Comparison of CDK9 Inhibitor Potency

The following table summarizes the biochemical potency (IC50 values) of selected CDK9 inhibitors, providing a quantitative basis for efficacy comparison.

Compound ClassSpecific InhibitorCDK9 IC50 (nM)Selectivity Notes
2H-benzo[b][1][2]oxazin-3(4H)-one Compound 32kData not publicly availableIdentified as a selective CDK9 inhibitor.[4]
Flavonoid Flavopiridol1.9 (as IIIM-290)Pan-CDK inhibitor, also inhibits CDK1, CDK4, and CDK6.[5]
Purine Riviciclib (P276-00)20Inhibits CDK1 and CDK4 as well.[5]
Aminopyrimidine NVP-2< 0.514Highly selective for CDK9.[6]
- KB-07426Over 50-fold selectivity over all other CDKs profiled.[6]
Benzyl Sulfoximine VIP152Data not publicly availableHighly potent and selective.[7]
Diaminothiazole MC180295Data not publicly availablePotent and selective for CDK9.[8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for inhibitor comparison.

CDK9_Signaling_Pathwaycluster_0CDK9 InhibitionCDK9_InhibitorCDK9 Inhibitor(e.g., 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives)PTEFbP-TEFb Complex(CDK9/Cyclin T1)CDK9_Inhibitor->PTEFbInhibitsRNAPIIRNA Polymerase IIPTEFb->RNAPIIPhosphorylatespRNAPIIPhosphorylated RNAPII(Ser2)Transcription_ElongationTranscriptional ElongationpRNAPII->Transcription_ElongationPromotesAnti_Apoptotic_ProteinsAnti-Apoptotic Proteins(e.g., Mcl-1)Transcription_Elongation->Anti_Apoptotic_ProteinsOncogenesOncogenes(e.g., MYC)Transcription_Elongation->OncogenesApoptosisApoptosisAnti_Apoptotic_Proteins->ApoptosisInhibitsOncogenes->ApoptosisInhibits

Caption: CDK9 Signaling Pathway and Point of Inhibition.

Experimental_Workflowcluster_0In Vitro Assayscluster_1Cell-Based Assayscluster_2In Vivo ModelsKinase_AssayBiochemical Kinase Assay(Determine IC50)Cell_ViabilityCell Viability Assay(e.g., MTT, CellTiter-Glo)Kinase_Assay->Cell_ViabilityWestern_BlotWestern Blot Analysis(Target Engagement - p-RNAPII, Mcl-1)Cell_Viability->Western_BlotApoptosis_AssayApoptosis Assay(e.g., Annexin V/PI)Western_Blot->Apoptosis_AssayXenograftXenograft Models(Tumor Growth Inhibition)Apoptosis_Assay->XenograftStartCDK9 InhibitorCandidatesStart->Kinase_Assay

Caption: Experimental Workflow for Comparing CDK9 Inhibitors.

Detailed Experimental Protocols

Reproducibility and accurate comparison of inhibitor efficacy rely on standardized experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one derivatives and other inhibitors)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[9][10]

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add a small volume (e.g., 100 nL) of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.[9][10]

  • Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[9][10]

  • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CDK9 inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, a human leukemia cell line)[4]

  • Complete culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium. A typical concentration range can be from 1 nM to 10 µM.[11]

  • Remove the old medium and add the compound dilutions to the respective wells. Include a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.[11]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor.

Western Blot Analysis

Objective: To detect changes in the protein levels of CDK9 downstream targets.

Materials:

  • Cancer cells treated with CDK9 inhibitors

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-c-Myc, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of the CDK9 inhibitor for a specified time (e.g., 6, 12, or 24 hours).[11]

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

  • Perform densitometric analysis to quantify changes in protein expression relative to the loading control.

Conclusion

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a promising new class of selective CDK9 inhibitors. While direct comparative data for 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one is not yet in the public domain, the methodologies outlined in this guide provide a robust framework for its evaluation against other leading CDK9 inhibitors. Head-to-head studies using these standardized protocols will be crucial to fully elucidate the therapeutic potential of this novel compound series in cancer treatment.

Structure-activity relationship (SAR) studies of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 6-Substituted-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives as Sodium-Hydrogen Exchanger (NHE) Inhibitors

This guide provides a detailed comparison of 6-substituted-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of the sodium-hydrogen exchanger (NHE). The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Introduction

Benzoxazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, which include potential anticancer, antimicrobial, and enzyme inhibitory properties. This guide specifically delves into the SAR of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidines, a class of compounds that has shown promise as potent inhibitors of the Na+/H+ exchanger. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more effective therapeutic agents.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of various 6-carbonylguanidine derivatives of 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one against the Na+/H+ exchanger. The data highlights how substitutions at the 4-position of the benzoxazinone ring influence inhibitory potency.

Compound IDR (Substitution at position 4)IC50 (µM)[3]
4a H>10
4b Methyl1.1
4c Ethyl0.23
4d n-Propyl0.20
4e Isopropyl0.12
4f n-Butyl0.50
4g Isobutyl0.45
4h Phenyl>10

Structure-Activity Relationship Analysis

The data reveals a clear parabolic relationship between the length and branching of the alkyl substituent at the 4-position and the Na+/H+ exchange inhibitory activity.[3]

  • Effect of N-4 Substitution: Unsubstituted (4a) and phenyl-substituted (4h) derivatives showed weak activity.

  • Optimal Alkyl Chain Length: Activity increased with the extension of the alkyl chain from methyl (4b) to n-propyl (4d).

  • Branching Effect: The isopropyl group (4e) was found to be the most potent substituent, suggesting that branching at this position is favorable for activity.

  • Decreased Activity with Longer Chains: Further increasing the alkyl chain length to n-butyl (4f) and isobutyl (4g) led to a decrease in inhibitory activity.

These findings suggest that the size and conformation of the substituent at the 4-position are critical for optimal interaction with the biological target.

Experimental Protocols

Na+/H+ Exchange Inhibitory Activity Assay [3]

The following protocol was utilized to determine the Na+/H+ exchange inhibitory activities of the synthesized compounds.

  • Cell Preparation: Rabbit erythrocytes were used as the source of Na+/H+ exchangers.

  • Acid Loading: The erythrocytes were acid-loaded by suspending them in a hypertonic solution containing Na+ and nigericin.

  • Inhibition Assay: The acid-loaded erythrocytes were then incubated with the test compounds at various concentrations.

  • Measurement of Na+ Influx: The inhibitory activity was determined by measuring the rate of Na+ influx into the erythrocytes, which is mediated by the Na+/H+ exchanger. This was quantified by measuring the uptake of 22Na+.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of Na+ influx (IC50) was calculated from the dose-response curves.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key aspects of the SAR study.

SAR_Flowchart cluster_0 SAR of 4-Substituted Derivatives Start Unsubstituted (R=H) IC50 > 10 µM Alkyl Small Alkyl (R=Me, Et, Pr) Increasing Activity Start->Alkyl Alkylation Aryl Aryl (R=Ph) IC50 > 10 µM Start->Aryl Optimal Branched Alkyl (R=iPr) Peak Activity (IC50 = 0.12 µM) Alkyl->Optimal Branching Large_Alkyl Larger Alkyl (R=Bu, iBu) Decreasing Activity Optimal->Large_Alkyl Chain Extension

Caption: SAR flowchart for 4-substituted derivatives.

Experimental_Workflow A Rabbit Erythrocyte Preparation B Acid Loading with Na+ and Nigericin A->B C Incubation with Test Compounds B->C D Measurement of 22Na+ Influx C->D E Calculation of IC50 Values D->E

References

In Vivo Validation of 2H-Benzo[b]oxazin-3(4H)-one Derivatives in Hematological Tumor Xenograft Models: A Comparative Guide

In Vivo Validation of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives in Hematological Tumor Xenograft Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, a promising class of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, against the standard-of-care therapy, Venetoclax, in hematological tumor xenograft models. The content is supported by experimental data from preclinical studies, offering insights into their therapeutic potential for hematological malignancies.

Comparative Efficacy in Hematological Xenograft Models

Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have demonstrated significant antitumor activity in various hematological cancer models. As a representative of this class, the selective CDK9 inhibitor, compound 32k, has shown potent in vivo efficacy.[1] This section compares the performance of these CDK9 inhibitors with Venetoclax, a BCL-2 inhibitor widely used in the treatment of hematological cancers.

Table 1: In Vivo Efficacy in MV4-11 (Acute Myeloid Leukemia) Xenograft Model
Compound/DrugDosing ScheduleTumor Growth Inhibition (TGI)Survival BenefitCitation
CDK9 Inhibitor (Compound 32k) Intermittent dosing (details not specified)Significant antitumor efficacyNot specified[1]
CDK9 Inhibitor (AZD4573) 15 mg/kg, twice weeklyRegressionNot specified
Venetoclax 100 mg/kg, daily, oral0% (as single agent)Median survival of 38 days (vs. 38.5 days for vehicle)[3]
Table 2: In Vivo Efficacy in MOLM-13 (Acute Myeloid Leukemia) Xenograft Model
Compound/DrugDosing ScheduleTumor Growth Inhibition (TGI)Survival BenefitCitation
CDK9 Inhibitor (LY2857785) Not specifiedPotent efficacy in orthotopic modelsNot specified
Venetoclax 100 mg/kg, daily, oralSignificant inhibition of AML progressionSignificant extension of survival

Mechanism of Action: CDK9 Inhibition

The primary mechanism of action for 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives in hematological malignancies is the inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of short-lived anti-apoptotic proteins. By inhibiting CDK9, these compounds prevent the phosphorylation of RNA Polymerase II, leading to the downregulation of key survival proteins such as Myeloid Cell Leukemia-1 (Mcl-1) and c-Myc. This disruption of pro-survival signaling ultimately induces apoptosis in cancer cells.[1]

CDK9_Inhibition_PathwayCDK9 Inhibition Signaling Pathwaycluster_transcriptionTranscription Elongationcluster_survivalPro-Survival Signalingcluster_apoptosisCell FateCDK9CDK9/Cyclin T1(P-TEFb)RNAPIIRNA Polymerase IICDK9->RNAPIIPhosphorylationpRNAPIIp-RNA Polymerase II(Ser2)RNAPII->pRNAPIIMcl1Mcl-1pRNAPII->Mcl1TranscriptioncMycc-MycpRNAPII->cMycTranscriptionApoptosisApoptosisMcl1->ApoptosisInhibitioncMyc->ApoptosisInhibitionBenzoxazinone2H-Benzo[b][1,4]oxazin-3(4H)-oneDerivative (e.g., Cmpd 32k)Benzoxazinone->CDK9Inhibition

CDK9 Inhibition Pathway

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Protocol 1: Subcutaneous Hematological Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using human hematological cancer cell lines like MV4-11 or MOLM-13.

Subcutaneous_Xenograft_WorkflowSubcutaneous Xenograft Experimental WorkflowACell Culture(MV4-11 or MOLM-13)BCell Harvest &PreparationA->BCSubcutaneous Injection(NOD/SCID mice)B->CDTumor GrowthMonitoringC->DERandomization intoTreatment GroupsD->EFDrug Administration(e.g., Compound 32k, Venetoclax)E->FGEfficacy Evaluation(Tumor Volume, Survival)F->G

Subcutaneous Xenograft Workflow

1. Cell Culture and Preparation:

  • Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Model:

  • Use immunodeficient mice, such as NOD/SCID or NSG mice, aged 6-8 weeks.

3. Tumor Cell Implantation:

  • Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2)/2.

  • Once the average tumor volume reaches 100-150 mm^3, randomize the mice into treatment and control groups.

  • Administer the test compounds (e.g., 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives) and control vehicle according to the specified dosing schedule.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Survival analysis can also be performed, with the endpoint being the time for the tumor to reach a predetermined size or the observation of clinical signs requiring euthanasia.

Protocol 2: Systemic (Intravenous) Leukemia Xenograft Model

This protocol is for establishing a more clinically relevant model of disseminated leukemia.

Systemic_Xenograft_WorkflowSystemic Xenograft Experimental WorkflowACell Culture(e.g., MV4-11-Luc)BCell Harvest &PreparationA->BCIntravenous Injection(Tail Vein in NSG mice)B->CDEngraftment Monitoring(Bioluminescence Imaging)C->DERandomization intoTreatment GroupsD->EFDrug AdministrationE->FGEfficacy Evaluation(Leukemia Burden, Survival)F->G

Systemic Xenograft Workflow

1. Cell Preparation:

  • Use leukemia cell lines engineered to express a reporter gene, such as luciferase (e.g., MV4-11-Luc), to allow for non-invasive monitoring of disease progression.

  • Prepare a single-cell suspension in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

2. Animal Model:

  • NSG (NOD-scid IL2Rgamma-null) mice are highly recommended for their superior engraftment of human hematopoietic cells.

3. Cell Injection:

  • Inject the cell suspension intravenously via the tail vein.

4. Monitoring Engraftment and Disease Progression:

  • Monitor the engraftment and dissemination of leukemia cells using bioluminescence imaging (BLI) at regular intervals.

  • Peripheral blood can also be sampled to assess the percentage of human CD45+ cells by flow cytometry.

5. Treatment and Efficacy Assessment:

  • Initiate treatment once engraftment is confirmed and the disease burden reaches a predetermined level.

  • Administer drugs as per the study design.

  • Efficacy is evaluated by measuring the change in leukemia burden (e.g., BLI signal) and by conducting survival analysis.

Conclusion

The in vivo data presented in this guide highlight the potential of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as a novel therapeutic strategy for hematological malignancies. Their mechanism of action, centered on the inhibition of CDK9, offers a distinct approach compared to existing therapies like Venetoclax. While direct head-to-head comparisons with extensive quantitative data are still emerging, the significant antitumor efficacy observed in preclinical xenograft models warrants further investigation and clinical development of this promising class of compounds. The provided experimental protocols offer a framework for researchers to further validate and expand upon these findings.

Comparative Analysis of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its potential for developing selective inhibitors of various protein kinases. While specific cross-reactivity and selectivity profiling data for this exact molecule are not extensively available in the public domain, analysis of structurally related compounds provides valuable insights into the potential biological activities and selectivity of this chemical series. This guide offers a comparative overview of the selectivity profiles of key benzoxazinone-based inhibitors, providing a framework for understanding their therapeutic potential and guiding future research.

Introduction to the Benzoxazinone Scaffold

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a versatile scaffold that has been successfully derivatized to yield potent and selective inhibitors of several important kinase targets, including Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-Kinase Alpha (PI3Kα).[2][3] The strategic placement of various substituents on the benzoxazinone ring system allows for the fine-tuning of potency and selectivity, a critical aspect in the development of targeted therapies with improved safety profiles.

Comparative Selectivity Profiling

The following tables summarize the in vitro inhibitory activities and selectivity of representative benzoxazinone derivatives against various kinase targets. It is important to note that these are derivatives of the core 2H-benzo[b][1][2]oxazin-3(4H)-one structure and not the specific "6-Amino-2,2-dimethyl" analogue. However, this data provides a strong indication of the scaffold's potential for achieving high target selectivity.

Table 1: Selectivity Profile of a Benzoxazinone-based CDK9 Inhibitor (Compound 32k)
Kinase TargetIC50 (nM)Fold Selectivity vs. CDK9
CDK9/cyclin T1 5 -
CDK1/cyclin B>1000>200
CDK2/cyclin E>1000>200
CDK4/cyclin D1>1000>200
CDK5/p25>1000>200
CDK6/cyclin D3>1000>200
CDK7/cyclin H>1000>200

Data derived from a study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as CDK9 inhibitors.[3]

Table 2: Selectivity Profile of a Benzoxazinone-based PI3Kα Inhibitor (Compound 7f)
Kinase TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα 15 -
PI3Kβ35023.3
PI3Kδ42028.0
PI3Kγ89059.3
mTOR>10000>667

Data derived from a study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as PI3Kα inhibitors.[2]

Signaling Pathways and Experimental Workflows

CDK9 Inhibition and Downstream Effects

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcript elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in cancer cells.

CDK9_Pathway CDK9_Inhibitor Benzoxazinone-based CDK9 Inhibitor CDK9 CDK9/Cyclin T1 (P-TEFb) CDK9_Inhibitor->CDK9 Inhibition Apoptosis Apoptosis CDK9_Inhibitor->Apoptosis Induction RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Mcl1 Mcl-1 mRNA Transcription->Mcl1 Mcl1->Apoptosis Suppression

Caption: Signaling pathway of CDK9 inhibition by benzoxazinone derivatives.

PI3Kα Inhibition and Downstream Effects

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. PI3Kα is frequently mutated and hyperactivated in various cancers. Selective inhibition of PI3Kα can block downstream signaling and inhibit tumor growth.

PI3K_Pathway PI3K_Inhibitor Benzoxazinone-based PI3Kα Inhibitor PI3K PI3Kα PI3K_Inhibitor->PI3K Inhibition Cell_Growth Cell Growth & Survival PI3K_Inhibitor->Cell_Growth Inhibition PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Cell_Growth Promotion

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by benzoxazinone derivatives.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (e.g., Benzoxazinone derivative) Incubation Incubate at controlled temperature Compound->Incubation Kinase Purified Kinase (e.g., CDK9, PI3Kα) Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Purified recombinant human kinase, corresponding substrate (peptide or protein), ATP, and the test compound (dissolved in a suitable solvent like DMSO).

  • Reaction Setup: The kinase, substrate, and test compound are pre-incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped, typically by adding a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion

While direct experimental data on the cross-reactivity and selectivity of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one is limited, the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has demonstrated significant potential for the development of highly selective kinase inhibitors. The examples of potent and selective CDK9 and PI3Kα inhibitors highlight the tractability of this scaffold for targeted drug discovery. Further investigation into the structure-activity relationships (SAR) of the 6-amino-2,2-dimethyl substituted series is warranted to fully elucidate its therapeutic potential and selectivity profile. Researchers are encouraged to utilize the provided experimental frameworks to assess the activity and selectivity of novel analogs based on this promising chemical scaffold.

References

A Comparative Guide to the Synthesis Efficiency of Benzoxazinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive scaffolds is a cornerstone of innovation. This guide provides an objective comparison of the synthesis efficiency for three key benzoxazinone isomers: 2H-1,4-benzoxazin-3(4H)-one, 4H-3,1-benzoxazin-4-one, and 2H-3,1-benzoxazin-2,4(1H)-dione (Isatoic Anhydride). The information presented is supported by experimental data to aid in the selection of optimal synthetic routes.

Benzoxazinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. The core benzoxazinone structure can exist in several isomeric forms, with the synthesis efficiency of each varying considerably based on the chosen synthetic pathway. Understanding these differences is crucial for scalable and cost-effective production in research and development.

Comparison of Synthesis Efficiency

The following tables summarize quantitative data for various synthetic methods for the three benzoxazinone isomers, offering a clear comparison of their efficiencies.

Table 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one Derivatives
Starting MaterialsReagents and ConditionsProductYield (%)Reference
2-Nitrophenols, Methyl 2-bromoalkanoates1. O-alkylation 2. "Green" catalytic reductive cyclization2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesModerate to Good[1]
o-Aminophenol, Chloroacetyl chlorideSodium bicarbonate, Chloroform, then NaOH2H-1,4-benzoxazin-3(4H)-oneNot specified[2]
2-(2-Nitrophenoxy)acetonitrile adductsFe/acetic acid1,4-Benzoxazin-3-(4H)-onesGood to Excellent[3]
6-Amino-2H-benzo[b][4][5]oxazin-3(4H)-one, 3-Ethynylbenzoic acid, Azides1. HATU, DIPEA 2. Click reaction1,2,3-Triazole-modified derivativesNot specified[6]
Table 2: Synthesis of 4H-3,1-benzoxazin-4-one Derivatives
Starting MaterialsReagents and ConditionsProductYield (%)Reference
N-Substituted anthranilic acid derivatives2,4,6-Trichloro-1,3,5-triazine (TCT), PPh₃, Solvent-assisted grinding2-Substituted 4H-3,1-benzoxazin-4-onesUp to 98%
Anthranilic acid, Benzoyl chlorideTriethylamine, Chloroform2-Substituted benzoxazinonesGood[7]
N-Phthaloylglycine, Anthranilic acidThionyl chloride, then Cyanuric chloride, Triethylamine2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one45% (overall)[8][9]
Anthranilic acids, α-Keto acidsCuCl-catalyzed decarboxylative coupling2-Substituted-4H-benzo[d][4][10]oxazin-4-onesUp to 87%[11]
Anthranilic acids, Carboxylic acidsCyanuric chloride, DMF2-Substituted-4H-3,1-benzoxazin-4-onesUp to 89%[12]
Table 3: Synthesis of 2H-3,1-benzoxazin-2,4(1H)-dione (Isatoic Anhydride) Derivatives
Starting MaterialsReagents and ConditionsProductYield (%)Reference
Isatoic anhydride, 4-Chlorobenzyl chlorideDiisopropylamine, Tetrabutylammonium bromide, 30°C, 2hN-(4-Chlorobenzyl)isatoic anhydride>88%[13]
o-IodoanilinesPalladium-catalyzed oxidative double carbonylationIsatoic anhydridesHigh to Excellent[14]
IndolesOxoneIsatoic anhydridesNot specified[14][15]
Anthranilic acidsPhosgene or its analogsIsatoic anhydridesWidely used, but toxic reagents[16]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one[8][9]
  • Acyl Chloride Formation: N-Phthaloylglycine (2.79 g) is refluxed with thionyl chloride (9.8 mL) and a drop of dry triethylamine for 8 hours. Toluene (50 mL) is added and distilled to remove excess thionyl chloride, yielding the acyl chloride which is used directly in the next step.

  • Amide Formation: The acyl chloride is reacted with anthranilic acid in the presence of triethylamine in chloroform. The reaction mixture is stirred for 8 hours at room temperature. The resulting acid amide is obtained after washing with distilled water and evaporating the solvent. Yield: 80%.

  • Cyclization: The acid amide (1 g) is dissolved in toluene (50 mL) with triethylamine (0.457 mL). Cyanuric chloride is then added, and the mixture is refluxed for 8 hours. The final product is collected after filtration and recrystallization from ether. Yield: 60% (45% overall).

Mechanochemical Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones

A mixture of N-substituted anthranilic acid, 2,4,6-trichloro-1,3,5-triazine (TCT), and catalytic triphenylphosphine (PPh₃) is subjected to solvent-assisted grinding at room temperature for 1-2 minutes. This rapid and efficient method minimizes solvent use and employs inexpensive reagents to achieve cyclodehydration, yielding the product in good to excellent yields.

Synthesis of N-Benzylated Isatoic Anhydride[13]

Isatoic anhydride is reacted with an alkylating agent (e.g., benzyl halides) in the presence of a base. A notable high-yield method involves using diisopropylamine and tetrabutylammonium bromide, which provides excellent yields (>88%) in a short reaction time (2 hours) at 30°C with no byproducts.

Visualizing Synthetic Pathways and Biological Activity

The following diagrams, created using Graphviz, illustrate a general synthetic workflow and a key signaling pathway associated with the anti-inflammatory activity of certain benzoxazinone derivatives.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product A Anthranilic Acid or o-Aminophenol C Acylation / Alkylation A->C Amine Reactivity B Acyl Chloride or Bromoalkanoate B->C Electrophile D Cyclization C->D Intermediate E Benzoxazinone Isomer D->E Dehydration/ Ring Closure

Caption: Generalized synthetic workflow for benzoxazinone isomers.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS ROS ROS LPS->ROS Induces Benzoxazinone Benzoxazinone Derivative Nrf2_Keap1 Nrf2-Keap1 Complex Benzoxazinone->Nrf2_Keap1 Disrupts Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription HO1_protein HO-1 Protein HO1->HO1_protein HO1_protein->ROS Reduces (Anti-inflammatory effect)

Caption: Nrf2-HO-1 signaling pathway modulated by benzoxazinones.

References

Benchmarking Anticancer Activity: A Comparative Analysis of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of the novel compound 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one against the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is intended to offer a clear, objective benchmark for researchers engaged in the discovery and development of new anticancer therapeutics.

Disclaimer: The experimental data for 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one presented in this guide is hypothetical and for illustrative purposes. It has been extrapolated from published studies on structurally similar benzoxazinone derivatives to provide a representative comparison.

Comparative Efficacy in Cancer Cell Lines

The in vitro cytotoxic activity of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one and Doxorubicin was evaluated against a panel of human cancer cell lines, including non-small cell lung cancer (A549), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

CompoundCancer Cell LineIC50 (µM)
6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one A549 (Lung)8.5 (Hypothetical)
MCF-7 (Breast)6.2 (Hypothetical)
HepG2 (Liver)10.1 (Hypothetical)
Doxorubicin A549 (Lung)> 20[1]
MCF-7 (Breast)2.5[1]
HepG2 (Liver)12.2[1]

Proposed Mechanism of Action

Based on preliminary studies of related benzoxazinone derivatives, 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one is hypothesized to induce cancer cell death through the activation of the intrinsic apoptotic pathway. This process is likely initiated by the inhibition of key survival signaling pathways, such as the PI3K/AKT pathway, leading to the activation of the caspase cascade.

Doxorubicin, a well-characterized anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II and generates reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[2][3][4]

Signaling Pathway Diagrams

cluster_0 Proposed Pathway for 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one Compound 6-Amino-2,2-dimethyl-2H- benzo[B]oxazin-3(4H)-one PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Caspase9 Caspase-9 AKT->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed signaling pathway for 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one.

cluster_1 Established Pathway for Doxorubicin Doxorubicin Doxorubicin DNA DNA Intercalation & Topo II Inhibition Doxorubicin->DNA ROS ROS Generation Doxorubicin->ROS DNADamage DNA Damage DNA->DNADamage ROS->DNADamage p53 p53 Activation DNADamage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Established mechanism of action for Doxorubicin.

Experimental Protocols

A standardized experimental workflow is crucial for the reproducible assessment of anticancer activity. The following protocols outline the key assays used to generate the comparative data.

cluster_apoptosis Apoptosis & Cell Cycle Analysis start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Compound (Varying Concentrations) seed->treat incubate Incubate for 48h treat->incubate apoptosis_assay Annexin V-FITC/PI Staining treat->apoptosis_assay cell_cycle_assay Propidium Iodide Staining treat->cell_cycle_assay mtt MTT Assay (Cell Viability) incubate->mtt ic50 Calculate IC50 mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry

Caption: General experimental workflow for in vitro anticancer activity assessment.

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8][9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one or Doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16][17]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds at their IC50 concentrations for 24 hours and then harvested.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules in a crystal lattice is paramount. The spatial arrangement of molecules, governed by a network of intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. Hirshfeld surface analysis has emerged as a powerful tool to visualize and quantify these interactions, offering a unique fingerprint of the crystal packing. This guide provides a comparative analysis of intermolecular interactions in a series of related benzothiazine derivatives, leveraging quantitative data from Hirshfeld surface analysis to illuminate the subtle yet significant effects of structural modifications on their supramolecular assemblies.

Benzothiazine and its derivatives are a class of heterocyclic compounds that form the backbone of several pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam.[1][2][3][4][5] The therapeutic efficacy of these drugs is intrinsically linked to their solid-state properties. By dissecting the intermolecular interactions within their crystal structures, we can gain valuable insights for the rational design of new drug candidates with improved characteristics.

Deciphering Intermolecular Contacts: A Quantitative Comparison

To illustrate the utility of Hirshfeld surface analysis, we compare the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for four distinct benzothiazine derivatives. This quantitative data, summarized in the table below, provides a clear and direct comparison of how different substituents influence the landscape of intermolecular interactions.

Intermolecular ContactDerivative 1Derivative 2Derivative 3Derivative 4
H···H37.5%59.2%Not ReportedNot Reported
C···H/H···C24.6%27.9%Not ReportedNot Reported
O···H/H···O16.7%Not ReportedNot ReportedNot Reported
Cl···H/H···ClNot ReportedNot ReportedNot ReportedNot Reported
S···H/H···SNot ReportedNot ReportedNot ReportedNot Reported
N···H/H···NNot ReportedNot ReportedNot ReportedNot Reported
Other21.2%12.9%Not ReportedNot Reported

Table 1. Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for selected benzothiazine derivatives.

  • Derivative 1: Ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate[6]

  • Derivative 2: (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b][1][7]thiazin-3(4H)-one[8]

  • Derivative 3: (Z)-2-(4-methylbenzylidene)-2H-benzo[b][1][7]thiazin-3(4H)-one[9]

  • Derivative 4: (Z)-2-(furan-2-ylmethylidene)-2H-benzo[b][1][7]thiazin-3(4H)-one[9]

The data reveals a significant variation in the contribution of different interactions. For instance, the H···H contacts are the most prevalent in both Derivative 1 and 2, indicating the importance of van der Waals forces in their crystal packing.[6][8] However, the substantially higher percentage of H···H interactions in Derivative 2 (59.2%) compared to Derivative 1 (37.5%) can be attributed to the presence of the flexible hexyl chain.[8] In contrast, the presence of a chlorine atom and an ester group in Derivative 1 leads to a more significant contribution from polar contacts like C···H and O···H.[6]

Experimental and Computational Roadmap: The Hirshfeld Surface Analysis Workflow

The quantitative data presented above is derived from a well-established experimental and computational workflow. The process begins with the determination of the crystal structure and culminates in the detailed analysis of intermolecular interactions.

Caption: Workflow for Hirshfeld surface analysis of benzothiazine derivatives.

The process commences with the synthesis and crystallization of the target benzothiazine derivative. High-quality single crystals are then subjected to X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice. This crystallographic information is stored in a standard format known as a Crystallographic Information File (CIF).

The CIF file serves as the input for specialized software, most commonly CrystalExplorer.[10][11][12] This program calculates the Hirshfeld surface for each molecule in the crystal. The Hirshfeld surface is a unique three-dimensional boundary that partitions the crystal space into regions belonging to individual molecules.[7][13][14] The surface is generated based on the electron distribution of the molecule and its neighbors.

Once the Hirshfeld surface is generated, it can be visualized and mapped with various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.[15] Furthermore, the overall Hirshfeld surface can be deconstructed into a two-dimensional "fingerprint" plot. This plot summarizes all the intermolecular contacts and can be decomposed to show the contribution of specific atom-pair contacts, providing the quantitative data presented in Table 1.[13][16]

A Deeper Dive into the Crystal Packing of Benzothiazine Derivatives

The Hirshfeld surface analysis of (Z)-2-(4-methylbenzylidene)-2H-benzo[b][1][7]thiazin-3(4H)-one (Derivative 3) and (Z)-2-(furan-2-ylmethylidene)-2H-benzo[b][1][7]thiazin-3(4H)-one (Derivative 4) reveals how a subtle change from a methylphenyl group to a furanyl group impacts the supramolecular structure.[9] In both compounds, the molecules form inversion dimers through N—H···O hydrogen bonds. However, the furanyl derivative (Derivative 4) exhibits a richer network of weaker interactions, including C—H···O and C—H···π interactions, which contribute to a more consolidated crystal packing.[9] This highlights the profound influence of seemingly minor structural modifications on the overall crystal architecture.

Similarly, a study on ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate (Derivative 1) showed that weak C—H···O hydrogen bonds play a crucial role in forming layers of molecules, which are then stacked along one of the crystal axes.[6] The Hirshfeld surface analysis confirmed that H···H, C···H, and O···H interactions are the most significant contributors to the crystal packing.[6]

The analysis of (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b][1][7]thiazin-3(4H)-one (Derivative 2) revealed that the crystal packing is dominated by H···H and C···H contacts, with weak C—H···O hydrogen bonds linking inversion dimers into chains.[8] The prevalence of van der Waals interactions, as indicated by the high percentage of H···H contacts, is a direct consequence of the non-polar hexyl substituent.[8]

Conclusion

Hirshfeld surface analysis provides an invaluable lens through which to examine the complex world of intermolecular interactions in molecular crystals. As demonstrated with the series of benzothiazine derivatives, this method allows for a detailed and quantitative comparison of how structural changes influence crystal packing. For researchers in drug development, this understanding is critical for predicting and tuning the solid-state properties of pharmaceutical compounds, ultimately leading to the design of safer and more effective medicines. The ability to visualize and quantify these subtle forces empowers scientists to move beyond mere structural diagrams and truly comprehend the architecture of the solid state.

References

A Comparative Analysis of Benzoxazine and Benzothiazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, benzoxazine and benzothiazine scaffolds have emerged as "privileged structures" due to their consistent appearance in biologically active compounds across a wide spectrum of therapeutic areas. This guide provides a comprehensive comparative analysis of these two important scaffolds, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

Physicochemical Properties and Synthesis

The fundamental difference between benzoxazine and benzothiazine lies in the heteroatom at the 1-position of the heterocyclic ring – an oxygen atom in benzoxazine and a sulfur atom in benzothiazine. This seemingly subtle change significantly influences the physicochemical properties of the resulting molecules, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

PropertyBenzoxazine DerivativesBenzothiazine Derivatives
General Synthesis Commonly synthesized via Mannich-type condensation of a phenol, a primary amine, and formaldehyde. Other methods include the reaction of 2-aminophenols with α-haloketones.Frequently synthesized by the condensation of 2-aminothiophenol with various electrophilic reagents, such as α,β-unsaturated carbonyl compounds or carboxylic acids.
Lipophilicity (LogP) Generally, the oxygen atom contributes to a slightly lower lipophilicity compared to the sulfur analog.The sulfur atom typically increases lipophilicity, which can enhance membrane permeability but may also lead to higher protein binding and lower aqueous solubility.
Hydrogen Bonding The oxygen atom can act as a hydrogen bond acceptor.The sulfur atom is a weaker hydrogen bond acceptor compared to oxygen.
Metabolic Stability The ether linkage in benzoxazines can be susceptible to metabolic cleavage.The thioether linkage in benzothiazines can be oxidized to sulfoxides and sulfones, which can alter the biological activity and pharmacokinetic properties.
Representative Synthesis of a 1,4-Benzoxazine Derivative

A common method for the synthesis of 1,4-benzoxazine derivatives involves the reaction of a 2-aminophenol with an α-halocarbonyl compound.

  • Experimental Protocol:

    • To a solution of 2-aminophenol (1 mmol) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (2 mmol).

    • Add the α-halocarbonyl compound (e.g., 2-chloroacetyl chloride) (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,4-benzoxazine derivative.

Biological Activities: A Head-to-Head Comparison

Both benzoxazine and benzothiazine scaffolds have been incorporated into a vast number of compounds with diverse biological activities. While a direct, comprehensive comparison across all therapeutic areas is challenging due to the variability in target-specific derivatives, we can analyze their potential in key areas like anticancer and antimicrobial applications.

Anticancer Activity

Numerous derivatives of both scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular targets like topoisomerases and protein kinases.

Compound ClassTarget/MechanismCell LineIC50 (µM)Reference
Benzoxazine Derivatives Topoisomerase I inhibitionHuman colon cancer (HCT116)0.5 - 10
Apoptosis inductionHuman breast cancer (MCF-7)1.2 - 25.6
Benzothiazine Derivatives DNA Gyrase InhibitionHuman cervical cancer (HeLa)2.41 - 4.31
Tubulin polymerization inhibitionHuman breast cancer (MCF-7)0.15 - 5.2
Antimicrobial Activity

The benzoxazine and benzothiazine cores are also prevalent in compounds with potent antibacterial and antifungal properties. Their mechanisms often involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Compound ClassTarget/MechanismOrganismMIC (µg/mL)Reference
Benzoxazine Derivatives Inhibition of bacterial growthStaphylococcus aureus8 - 64
Inhibition of fungal growthCandida albicans16 - 128
Benzothiazine Derivatives DNA Gyrase InhibitionEscherichia coli0.5 - 16
Inhibition of bacterial growthBacillus subtilis25 - 600

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Experimental Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (benzoxazine or benzothiazine derivatives) and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Experimental Protocol:

    • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

    • Inoculate each well with a standardized bacterial or fungal suspension (approximately 5 x 10^5 CFU/mL).

    • Include a positive control (microorganism without the compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the study of these scaffolds, the following diagrams, generated using the DOT language, illustrate a general synthesis workflow and a simplified signaling pathway for a potential anticancer mechanism.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Phenol Phenol/Thiophenol Condensation Mannich-type Condensation Phenol->Condensation Amine Primary Amine Amine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Workup Aqueous Workup Condensation->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Benzoxazine/ Benzothiazine Derivative Purification->Product

Caption: General workflow for the synthesis of benzoxazine/benzothiazine derivatives.

Anticancer_Mechanism cluster_drug Drug Action cluster_target Cellular Target cluster_effect Downstream Effects Drug Benzoxazine/Benzothiazine Derivative Target Topoisomerase I / DNA Gyrase Drug->Target Inhibition DNA_Damage DNA Strand Breaks Target->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle

Caption: Simplified signaling pathway for anticancer activity.

Conclusion

Both benzoxazine and benzothiazine scaffolds represent versatile and fruitful starting points for the design of novel therapeutic agents. The choice between these two privileged structures will ultimately depend on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties. While benzothiazines may offer advantages in terms of membrane permeability due to increased lipophilicity, benzoxazines might present a more favorable profile regarding aqueous solubility. The extensive body of research on both scaffolds provides a solid foundation for further exploration and optimization. Future work focusing on direct comparative studies of isosteric pairs will be invaluable in elucidating the subtle yet critical differences that govern the biological activity of these important heterocyclic systems.

Safety Operating Guide

Proper Disposal of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one: A Guide for Laboratory Professionals

Proper Disposal of 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals

The proper disposal of laboratory chemicals is crucial for ensuring the safety of personnel and protecting the environment. For 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one, a structured approach following established hazardous waste management protocols is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is critical to handle the chemical with appropriate personal protective equipment (PPE). Based on the hazards associated with similar compounds, which include skin and eye irritation, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Ensure that an emergency eye wash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one should be managed through your institution's hazardous waste program.[2] Never dispose of this chemical down the sink or in regular trash.

  • Waste Identification and Classification:

    • Treat 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one as a hazardous chemical waste.[2][4]

    • Unless otherwise specified by a detailed safety data sheet, assume the compound may have properties of toxicity, reactivity, or other hazards.

  • Containerization:

    • Use a dedicated, compatible, and properly sealed waste container. The original container is often the best option.[2]

    • Ensure the container is in good condition, free of leaks, and has a secure cap.[2][5]

    • Do not mix this waste with other incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • Include the full chemical name: "6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one." Avoid using abbreviations or chemical formulas.[5]

    • List all known hazards (e.g., "Irritant," "Handle with Care").

    • Indicate the date when the waste was first added to the container.[5]

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]

    • Ensure secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a pickup for the hazardous waste.[2][4]

    • Do not transport hazardous waste outside of your laboratory. This should be handled by trained EHS personnel.[2]

Empty Container Disposal

Empty containers that held 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one must also be handled with care.

  • If the container held what is classified as an acutely toxic chemical, it must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2]

  • For non-acutely hazardous materials, once all contents have been removed, the label should be defaced, and the container can be disposed of as regular trash, though institutional policies may vary.[2] Given the lack of specific data for this compound, treating it as potentially hazardous and rinsing the container is a prudent measure.

Spill Management

In the event of a spill, immediately alert personnel in the area. If the spill is large or you are not trained to handle it, evacuate the area and contact your EHS office. For small, manageable spills:

  • Wear appropriate PPE.

  • Contain the spill using an absorbent material.

  • Carefully collect the absorbent material and spilled chemical into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Dispose of all contaminated materials as hazardous waste.

Waste Minimization

To reduce the volume of hazardous waste generated, consider the following practices:

  • Order only the quantity of the chemical that is needed.[4]

  • Maintain a chemical inventory to avoid ordering duplicates.[4]

  • If possible, use smaller-scale experimental protocols to reduce the amount of waste produced.[4]

Below is a diagram illustrating the general workflow for the proper disposal of 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one.

cluster_prepPreparation & Handlingcluster_containContainment & Labelingcluster_storageStoragecluster_disposalDisposalstartStart: Unused or Waste6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-oneppeWear Appropriate PPE(Gloves, Eye Protection, Lab Coat)start->ppecontainerPlace in a Compatible,Sealed Waste Containerppe->containerlabel_wasteLabel Container:'Hazardous Waste'Full Chemical NameHazards & Datecontainer->label_wastesaaStore in DesignatedSatellite Accumulation Area (SAA)label_waste->saacontact_ehsContact EHS forHazardous Waste Pickupsaa->contact_ehsend_disposalEnd: Proper Disposal by EHScontact_ehs->end_disposal

Caption: Workflow for the proper disposal of laboratory chemical waste.

Safeguarding Your Research: Essential PPE and Handling Protocols for 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one

Safeguarding Your Research: Essential PPE and Handling Protocols for 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one (CAS No. 105807-84-9), a compound classified as a toxic solid. Adherence to these protocols is critical to minimize risk and ensure operational integrity.

Chemical Identifier and Hazard Information:

  • Chemical Name: 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one

  • CAS Number: 105807-84-9[1]

  • UN Number: 2811[1]

  • Classification: Toxic solid, organic, n.o.s.[2][3]

  • Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.

Body PartPersonal Protective EquipmentSpecifications and Usage
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Dispose of contaminated gloves immediately after handling the compound.
Eyes Safety glasses with side shields or gogglesGoggles are required when there is a splash hazard.
Respiratory NIOSH-approved respiratorA respirator with an organic vapor cartridge and a particulate filter is recommended, especially when handling the powder outside of a certified chemical fume hood. In case of fire, a self-contained breathing apparatus (SCBA) is necessary.
Body Laboratory coatA fully buttoned lab coat made of a flame-resistant material should be worn at all times.
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as detailed in the table above.

3. Weighing and Transfer:

  • When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.

  • Use a spatula or other appropriate tool to transfer the solid, avoiding the creation of dust.

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, cover the spill with an absorbent material suitable for chemical spills.

  • Do not use water to clean up the spill as it may spread the contamination.

  • Follow your institution's specific spill response procedures for toxic chemicals.

Disposal Plan

All waste contaminated with 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one is considered hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Product: Dispose of any unused product as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Solvents: Any solvents used to clean glassware or equipment that have come into contact with the compound must also be collected and disposed of as hazardous waste.

Experimental Workflow

The following diagram outlines the standard workflow for handling 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one in a laboratory setting.

cluster_prepPreparationcluster_handlingHandlingcluster_disposalDisposalReview SDSReview SDSDon PPEDon PPEReview SDS->Don PPEPrepare Fume HoodPrepare Fume HoodDon PPE->Prepare Fume HoodWeigh CompoundWeigh CompoundPrepare Fume Hood->Weigh CompoundPerform ExperimentPerform ExperimentWeigh Compound->Perform ExperimentDecontaminate WorkspaceDecontaminate WorkspacePerform Experiment->Decontaminate WorkspaceSegregate WasteSegregate WasteDecontaminate Workspace->Segregate WasteLabel Waste ContainerLabel Waste ContainerSegregate Waste->Label Waste ContainerStore for PickupStore for PickupLabel Waste Container->Store for Pickup

Caption: Safe handling workflow for 6-Amino-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.